DAMGO TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIQPUQVVEMTD-NJUGUJQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DAMGO TFA
Introduction
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic, metabolically stable analogue of enkephalin, an endogenous opioid peptide. It functions as a potent and highly selective full agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. Due to its high selectivity and efficacy, DAMGO is an indispensable tool in pharmacological research to investigate the µ-opioid system, from molecular signaling cascades to complex physiological and behavioral responses. The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility for experimental use. This guide provides a detailed examination of DAMGO's mechanism of action, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Receptor Binding and Selectivity
DAMGO's primary action is to bind to and activate the µ-opioid receptor. Its selectivity for the MOR over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is substantial, making it a preferred ligand for studying MOR-specific functions.[1][2] The structural basis for this selectivity lies in specific amino acid residues within the receptor's binding pocket; studies using chimeric receptors indicate that the region around the third extracellular loop is crucial for discriminating between µ- and κ-receptors.[1]
Data Presentation: Receptor Binding Affinity
The binding affinity of DAMGO for human opioid receptors is summarized below, highlighting its strong preference for the µ-subtype.
| Receptor Subtype | Ligand | Parameter | Value (nM) | System | Reference |
| µ-Opioid Receptor (human) | DAMGO | Kᵢ | 1.18 | Recombinant receptors | [3][4] |
| δ-Opioid Receptor (human) | DAMGO | Kᵢ | 1,430 | Recombinant receptors | |
| κ-Opioid Receptor (human) | DAMGO | Kᵢ | 213 | Recombinant receptors |
Intracellular Signaling Pathways
Upon binding, DAMGO stabilizes an active conformation of the MOR, initiating a cascade of intracellular signaling events. These pathways are primarily mediated by heterotrimeric G proteins but also involve other signaling molecules, sometimes in a cell-type or brain-region-specific manner.
Canonical G-Protein Pathway
The MOR couples preferentially to inhibitory G proteins of the Gi/o family. DAMGO binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Each of these components proceeds to modulate the activity of downstream effectors.
-
Gαi/o Subunit: The primary role of the activated Gαi/o-GTP subunit is to inhibit the enzyme adenylyl cyclase. This action reduces the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP).
-
Gβγ Subunit: The freed Gβγ dimer directly interacts with and modulates various ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.
These coordinated actions at the plasma membrane decrease neuronal excitability and inhibit neurotransmitter release, which are the foundational mechanisms for opioid-induced analgesia and other central effects.
Caption: Canonical Gi/o signaling pathway activated by DAMGO at the µ-opioid receptor.
Context-Dependent and Biased Signaling
Beyond the canonical pathway, DAMGO-induced MOR activation can trigger other signaling networks. These pathways are often associated with longer-term cellular changes and can be ligand- and cell-type-specific.
-
MAPK/ERK Pathway: DAMGO robustly activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This activation is often dependent on β-arrestin recruitment and the formation of a signaling complex involving scaffolding proteins such as IQGAP1 and CRKL, ultimately leading to the phosphorylation and nuclear translocation of ERK.
-
β-Arrestin Recruitment: DAMGO stimulation promotes the phosphorylation of the MOR by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins, which not only desensitize G protein signaling but also initiate their own wave of signaling (as with ERK) and facilitate receptor internalization.
-
Region-Specific Signaling: The downstream effectors of MOR activation can vary by neuroanatomical location. For instance, in the ventral tegmental area (VTA), DAMGO depresses GABAergic transmission via the Gi protein-Kv channel pathway. In contrast, in the periaqueductal gray (PAG), its effects are mediated through a phospholipase A2 (PLA2) pathway.
Caption: DAMGO-stimulated β-arrestin and MAPK/ERK signaling pathway.
Physiological and Cellular Consequences
The signaling cascades initiated by DAMGO translate into significant cellular and systemic effects.
-
Presynaptic Inhibition: A primary consequence of MOR activation is the inhibition of neurotransmitter release from presynaptic terminals. DAMGO has been shown to suppress the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters in various brain regions, including the supraoptic nucleus and solitary nucleus. This occurs through the Gβγ-mediated inhibition of calcium influx, which is essential for vesicular fusion.
-
Postsynaptic Inhibition: Through the activation of GIRK channels, DAMGO causes hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli.
-
Systemic Effects: At the organismal level, these cellular actions manifest as potent analgesia, respiratory depression, and euphoria. Studies also show that DAMGO can induce behavioral responses related to addiction, such as conditioned place preference and withdrawal symptoms.
Data Presentation: Functional Potency and Efficacy
DAMGO is considered a full agonist at the MOR, capable of eliciting the maximum possible response from the receptor signaling system.
| Assay Type | Parameter | Value | System | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 222 nM | C6µ cell membranes | |
| cAMP Accumulation | EC₅₀ | 1.5 nM | HEK293T cells | |
| Efficacy | Eₘₐₓ | Full Agonist | Multiple systems |
Key Experimental Protocols
The following sections detail standardized protocols for quantifying the interaction of DAMGO with the µ-opioid receptor.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of DAMGO by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.
Methodology
-
Membrane Preparation: Homogenize tissues or cells expressing MOR (e.g., CHO-hMOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of DAMGO (competitor), and a fixed concentration of a radioligand (e.g., [³H]DAMGO or the antagonist [³H]Diprenorphine) near its Kₑ value.
-
Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of DAMGO. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Caption: Experimental workflow for a radioligand competition binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by DAMGO.
Methodology
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), GDP (e.g., 10-30 µM) to enhance the signal window, and varying concentrations of DAMGO.
-
Pre-incubation: Add the membrane suspension (typically 10-20 µg protein/well) and pre-incubate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: Dry the filters and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding (stimulated cpm) against the log concentration of DAMGO. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.
Protocol 3: cAMP Accumulation Assay
This whole-cell functional assay measures DAMGO's ability to inhibit adenylyl cyclase activity.
Methodology
-
Cell Culture: Seed cells stably expressing the MOR (e.g., HEK-hMOR or CHO-hMOR) into a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of DAMGO to the wells and incubate for 15 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve to calculate cAMP concentrations. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of DAMGO. Use non-linear regression to determine the EC₅₀ value.
Caption: Experimental workflow for a cAMP accumulation functional assay.
DAMGO TFA is a powerful pharmacological tool whose mechanism of action is centered on its selective and high-efficacy agonism at the µ-opioid receptor. Its binding initiates a cascade of well-defined intracellular signaling events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. This canonical pathway is supplemented by biased signaling networks, including the MAPK/ERK pathway, which together orchestrate a reduction in neuronal excitability and neurotransmitter release. These molecular and cellular actions are the foundation of its potent physiological effects and underscore its continued importance in advancing our understanding of opioid pharmacology and developing novel therapeutics.
References
- 1. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
The Role of DAMGO TFA in the Study of G-Protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a synthetic opioid peptide, has established itself as an indispensable tool in the field of G-protein coupled receptor (GPCR) research. Its high selectivity and potent agonism for the µ-opioid receptor (MOR) have made it a cornerstone for elucidating the intricate mechanisms of opioid signaling, from receptor activation and downstream signaling cascades to the development of novel therapeutics. This technical guide provides an in-depth overview of the multifaceted role of DAMGO in studying GPCRs, with a focus on its application in key experimental assays, presentation of quantitative pharmacological data, and visualization of associated signaling pathways.
Core Properties of DAMGO
DAMGO is a synthetic analogue of the endogenous enkephalins, modified to enhance its stability and selectivity for the µ-opioid receptor.[1] Its structure, H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol, confers high affinity and specificity for the MOR, making it an invaluable research tool to probe the receptor's function without significant off-target effects at delta (δ) or kappa (κ) opioid receptors.[2][3]
Quantitative Pharmacological Profile of DAMGO
The precise quantification of DAMGO's interaction with the µ-opioid receptor is fundamental to its application in research. The following tables summarize key pharmacological parameters of DAMGO across various in vitro assays.
Table 1: Binding Affinity of DAMGO for Opioid Receptors
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Kd (nM) | Reference |
| µ-opioid | Human | Radioligand Binding | [³H]DAMGO | 1.18 | [2] | |
| µ-opioid | Human | Radioligand Binding | [³H]DAMGO | 1.59 | [4] | |
| µ-opioid | Human | Radioligand Binding | [³H][Dmt¹]DALDA | 0.199 | ||
| µ-opioid | Rat | Radioligand Binding | [³H]DAMGO | 1.2 | ||
| δ-opioid | Human | Radioligand Binding | 1430 | |||
| κ-opioid | Human | Radioligand Binding | 213 |
Table 2: Functional Potency and Efficacy of DAMGO at the µ-Opioid Receptor
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | C6µ cells | EC₅₀ | 222 nM | |
| [³⁵S]GTPγS Binding | CHO-hMOR cells | Emax | Full Agonist | |
| [³⁵S]GTPγS Binding | Neonatal guinea pig brainstem | EC₅₀ | Lower than morphine and M6G | |
| cAMP Accumulation | CHO cells expressing µ-receptors | Efficacy | Partial Agonist | |
| β-arrestin 2 Recruitment | CHO-K1 OPRM1 β-arrestin cells | EC₅₀ | 10 - 50 nM | |
| β-arrestin 2 Recruitment | CHO-K1 OPRM1 β-arrestin cells | Emax | 100% (Reference Agonist) | |
| Muscle Contraction | Mouse Vas Deferens | EC₅₀ | 238.47 nM |
Key Experimental Applications and Protocols
DAMGO is a versatile tool employed in a range of assays to dissect the GPCR signaling cascade. Below are detailed protocols for some of the most common experimental applications.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following agonist binding to a GPCR. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation, and its incorporation is quantified as a measure of receptor-mediated G-protein activation.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the µ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-100 µM final concentration) to enhance agonist-stimulated binding.
-
Varying concentrations of DAMGO or other test compounds. For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Membrane suspension (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot specific binding as a function of DAMGO concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
cAMP Accumulation Assay
The µ-opioid receptor is typically coupled to the inhibitory G-protein, Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the µ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for a short period to prevent cAMP degradation.
-
Add varying concentrations of DAMGO or other test compounds and incubate.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each DAMGO concentration.
-
Plot the percentage of inhibition against the logarithm of the DAMGO concentration to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to desensitization, internalization, and initiation of G-protein-independent signaling pathways.
Experimental Protocol (using PathHunter® technology as an example):
-
Cell Handling:
-
Use a stable cell line co-expressing the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plate the cells in a white, clear-bottom 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of DAMGO and other test compounds.
-
Add the compounds to the respective wells of the cell plate.
-
-
Incubation and Detection:
-
Incubate the plate for 90 minutes at 37°C.
-
Add the PathHunter® Detection Reagent, which contains the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Measurement and Data Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data to a vehicle control (0% activation) and a saturating concentration of a reference full agonist like DAMGO (100% activation).
-
Plot the normalized response against the logarithm of the DAMGO concentration to determine EC₅₀ and Emax values.
-
Receptor Internalization Assay
Agonist-induced receptor internalization is a key mechanism for regulating the number of receptors at the cell surface and is often mediated by β-arrestin.
Experimental Protocol (Immunofluorescence-based):
-
Cell Culture and Treatment:
-
Culture cells expressing an epitope-tagged µ-opioid receptor (e.g., FLAG or HA tag) on glass coverslips.
-
Treat the cells with a saturating concentration of DAMGO (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) if staining for intracellular receptors.
-
Incubate with a primary antibody against the epitope tag.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the subcellular localization of the receptor using a fluorescence or confocal microscope.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments. High-content screening platforms can automate this analysis.
-
Visualization of DAMGO-Mediated Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving DAMGO.
Caption: DAMGO signaling at the µ-opioid receptor.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Caption: DAMGO as a reference for biased agonism.
Conclusion
DAMGO's high selectivity and well-characterized pharmacological profile have solidified its position as a critical reference compound in the study of µ-opioid receptors and, by extension, the broader family of GPCRs. Its utility spans from fundamental research into receptor activation and signaling to the preclinical evaluation of novel drug candidates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize DAMGO in their studies, ultimately contributing to a deeper understanding of GPCR biology and the development of improved therapeutics. By serving as a benchmark for both G-protein and β-arrestin pathway activation, DAMGO is instrumental in the ongoing exploration of biased agonism, a concept with the potential to revolutionize drug design by separating therapeutic effects from adverse side effects.
References
- 1. DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
physiological effects of DAMGO TFA administration
An In-depth Technical Guide to the Physiological Effects of DAMGO TFA Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide renowned for its high selectivity as an agonist for the μ-opioid receptor (MOR).[1][2][3] Supplied as a trifluoroacetate (TFA) salt, DAMGO serves as a critical pharmacological tool in neuroscience and drug development to probe the function of the MOR system, distinguish between opioid receptor subtypes, and elucidate the mechanisms underlying opioid-induced physiological effects such as analgesia, reward, and respiratory depression.[2][4] Its high efficacy and selectivity, compared to broader-acting opioids like morphine, allow for precise investigation of MOR-mediated signaling and physiological responses. This document provides a comprehensive technical overview of the pharmacology, mechanism of action, and diverse , supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacology and Receptor Binding Profile
DAMGO's primary pharmacological characteristic is its high binding affinity and selectivity for the μ-opioid receptor over δ-opioid (DOR) and κ-opioid (KOR) receptors. This selectivity has been quantified in numerous binding assays, establishing it as a gold-standard MOR agonist.
Table 1: Opioid Receptor Binding Affinity of DAMGO
| Receptor Subtype | Ligand Type | Preparation | Binding Value (Ki or Kd) | Reference |
|---|---|---|---|---|
| Human μ-opioid receptor (MOR) | Agonist | Recombinant | Ki = 1.18 nM | |
| Human δ-opioid receptor (DOR) | Agonist | Recombinant | Ki = 1,430 nM | |
| Human κ-opioid receptor (KOR) | Agonist | Recombinant | Ki = 213 nM |
| Native μ-opioid receptor (MOR) | Agonist | Native tissue | Kd = 3.46 nM | |
Mechanism of Action and Signaling Pathways
As a G-protein coupled receptor (GPCR) agonist, DAMGO initiates a cascade of intracellular signaling events upon binding to the MOR. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o).
G-Protein Activation and Downstream Effectors
Activation of the MOR by DAMGO leads to the dissociation of the Gαi/o subunit from the Gβγ complex.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit complex directly modulates ion channel activity, causing:
-
Activation of GIRKs: Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux, membrane hyperpolarization, and decreased neuronal excitability.
-
Inhibition of VGCCs: Inhibition of voltage-gated calcium channels (VGCCs), which reduces Ca²⁺ influx and subsequently decreases the release of neurotransmitters from presynaptic terminals.
-
Biased Agonism and Pathway Diversity
Recent evidence highlights that different MOR agonists can stabilize distinct receptor conformations, leading to "biased agonism"—the preferential activation of specific downstream pathways. DAMGO and morphine, for instance, can recruit different intracellular machinery and produce opposing effects in the same brain region.
-
In the Basolateral Amygdala (BLA): DAMGO decreases presynaptic glutamate release via a Gαi-PLA₂-Arachidonic Acid pathway. In contrast, morphine increases glutamate release through a Gαi-PKC-ERK1/2-Synapsin I pathway.
-
In the Ventral Tegmental Area (VTA) vs. Periaqueductal Gray (PAG): DAMGO depresses inhibitory GABAergic transmission in VTA dopamine neurons via a Gαi-Kv channel pathway. In the PAG, this effect is mediated by a PLA₂-dependent pathway.
-
Scaffolding Proteins and MAPK/ERK Pathway: In some cellular contexts, DAMGO-stimulated MORs engage scaffolding proteins like IQGAP1 and CRKL, which are required for the activation of Rac1 and nuclear Extracellular signal-regulated kinase (ERK).
Core Physiological Effects
DAMGO administration elicits a range of physiological responses, primarily through its action on the central and peripheral nervous systems.
Central Nervous System Effects
-
Antinociception/Analgesia: DAMGO is a potent antinociceptive agent. By hyperpolarizing neurons and reducing excitatory neurotransmitter release in pain-processing regions like the spinal dorsal horn, it effectively suppresses pain transmission.
-
Neurotransmission: DAMGO predominantly exerts an inhibitory effect on synaptic transmission.
-
It presynaptically suppresses both excitatory and inhibitory currents in various brain regions, including the striatum and rostral solitary nucleus.
-
It reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).
-
-
Behavior and Reward:
-
Locomotor Activity: Intracerebroventricular (ICV) administration in rats produces biphasic effects on locomotion, typically an initial period of inhibition followed by hyperactivity.
-
Reward and Withdrawal: DAMGO produces rewarding effects, demonstrated by place conditioning assays in planarians. Abstinence following exposure can lead to withdrawal responses, such as decreased motility.
-
-
Hypothalamo-Pituitary-Adrenal (HPA) Axis: DAMGO stimulates the HPA axis, resulting in a significant and prolonged elevation of plasma corticosterone in rats.
Table 2: Quantitative Effects of DAMGO on Neuronal and Behavioral Parameters
| System/Assay | Species/Model | DAMGO Dose/Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Electrophysiology | Mouse rNST Neurons | 0.3 μM | 46 ± 3.3% suppression of ST-evoked currents | |
| Electrophysiology | Rat Sensory Neurons | 1 μM | Inhibited PGE2-induced increase in TTX-R INa from 103% to 24.9% | |
| Electrophysiology | Mouse Spinal Dorsal Horn | (not specified) | Produced outward currents of ~39.55 pA in GABAergic interneurons | |
| Locomotor Activity | Rats (ICV) | 0.1 and 1.0 μg | Biphasic effect: inhibition followed by hyperactivity | |
| Antinociception | Rats (Intrathecal) | 15 μg (in tolerance study) | Reversal of morphine tolerance |
| Neurotransmitter Release | Mouse rNST Neurons | 0.3 μM | Reduced frequency of miniature EPSCs | |
Peripheral and Systemic Effects
-
Cardiovascular System: In an isolated, perfused rat heart model, DAMGO administration (0.1 mg/kg in vivo or 170 nM in vitro) did not protect against ischemic injury and aggravated postischemic systolic and diastolic dysfunction.
-
Gastrointestinal (GI) System: Consistent with the general effects of μ-opioid agonists, DAMGO inhibits GI function. It has been shown to inhibit cholinergic contractions in guinea-pig trachea and is expected to decrease gastric motility. In diabetic mice, DAMGO was shown to improve glucose metabolism, an effect linked to increased expression of neuronal nitric oxide synthase (nNOS) in the duodenum, which slows gut motility.
-
Respiratory System: As a potent MOR agonist, DAMGO is expected to cause respiratory depression, a primary adverse effect of this drug class. While direct quantitative data for DAMGO is limited in the provided context, MOR agonists are well-documented to produce this effect.
Tolerance and Dependence
Chronic administration of MOR agonists leads to the development of tolerance (a diminished response to the drug) and dependence (the emergence of withdrawal symptoms upon cessation of the drug).
-
Mechanisms: The development and expression of tolerance and dependence to DAMGO's peripheral antinociceptive effects are mediated by distinct second messenger systems.
-
Tolerance Development: Prevented by nitric oxide synthase inhibitors.
-
Dependence Development: Blocked by protein kinase C (PKC) inhibitors.
-
Expression of Tolerance/Dependence: The expression of both established tolerance and dependence shares common calcium-dependent mechanisms.
-
-
Receptor Internalization: Unlike morphine, which causes limited MOR internalization, DAMGO is a robust inducer of receptor endocytosis and recycling. This property can be leveraged to reverse morphine tolerance. A single intrathecal injection of DAMGO in morphine-tolerant rats was shown to restore the analgesic sensitivity to morphine for up to 72 hours.
Key Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating DAMGO's effects on synaptic transmission in brain slices.
-
Animal Model & Slice Preparation:
-
A transgenic mouse (e.g., GAD67-EGFP) is anesthetized and transcardially perfused with ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-based artificial cerebrospinal fluid (ACSF).
-
The brain is rapidly removed, and coronal or sagittal slices (e.g., 300 μm thick) containing the region of interest (e.g., rostral nucleus of the solitary tract, VTA) are prepared using a vibratome in the same ice-cold sucrose-ACSF.
-
Slices are allowed to recover in standard ACSF (containing in mM: 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell voltage-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 HEPES, 10 NaCl, 1 EGTA, 1 MgCl₂, 1 CaCl₂, 2 ATP-Mg, and 0.2 GTP-Na).
-
To study synaptic currents, a bipolar stimulating electrode is placed to stimulate afferent fibers.
-
-
Drug Application:
-
A stable baseline of evoked or spontaneous synaptic currents is recorded for at least 5-10 minutes.
-
This compound (e.g., 0.3 - 1 μM) is applied via bath perfusion for 5-10 minutes.
-
Washout is performed by perfusing with standard ACSF.
-
-
Data Analysis:
-
Changes in the amplitude, frequency, and paired-pulse ratio of synaptic currents are measured and compared across baseline, drug application, and washout phases.
-
Protocol: Rodent Locomotor Activity Assay
This protocol is based on studies of DAMGO's behavioral effects in rats.
-
Animal Model and Surgical Preparation:
-
Male rats (e.g., Sprague-Dawley) are housed individually with a 12-hour light/dark cycle and access to food and water ad libitum.
-
For intracerebroventricular (ICV) administration, animals are anesthetized and a guide cannula is stereotaxically implanted into a lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
-
Apparatus and Habituation:
-
An automated activity monitor (e.g., a clear Plexiglas box with infrared photobeam arrays) is used to quantify movement.
-
On the day of testing, animals are brought to the testing room and allowed to acclimate for at least 1 hour. They are then placed in the activity monitor for a 30-60 minute habituation period.
-
-
Drug Administration and Testing:
-
Following habituation, animals are briefly removed, receive an ICV microinjection of this compound (e.g., 0.01, 0.1, or 1.0 μg in sterile saline) or vehicle, and are immediately returned to the activity monitor.
-
Locomotor activity is recorded continuously for at least 60 minutes.
-
-
Data Analysis:
-
Data is typically binned into time blocks (e.g., 5 or 10 minutes).
-
Parameters such as total distance traveled, rearing frequency, and time spent in stereotypy are quantified and compared between dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound is an indispensable tool for opioid research, providing a highly selective means to activate the μ-opioid receptor. Its administration triggers a well-defined cascade of intracellular events, primarily leading to neuronal inhibition through the modulation of adenylyl cyclase and key ion channels. This mechanism underlies its potent physiological effects, including analgesia, reward, and impacts on autonomic functions. The phenomenon of biased agonism, where DAMGO's signaling profile differs from that of other opioids like morphine, underscores the complexity of MOR pharmacology and offers avenues for developing novel therapeutics. Furthermore, understanding the distinct mechanisms of tolerance and dependence associated with DAMGO provides critical insights for creating safer and more effective analgesics. The experimental protocols and quantitative data summarized herein offer a foundational guide for professionals engaged in the study and development of opioid-based therapies.
References
The Selective Affinity of DAMGO for the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) for opioid receptors. DAMGO is a synthetic opioid peptide renowned for its high selectivity as a mu-opioid receptor (MOR) agonist, making it an invaluable tool in pharmacological research. This document outlines the quantitative binding data, detailed experimental methodologies for assessing its affinity, and the intracellular signaling cascades it initiates.
Binding Affinity and Selectivity of DAMGO
DAMGO exhibits a strong preference for the mu-opioid receptor over delta (δ) and kappa (κ) opioid receptors. This selectivity is quantified through binding affinity constants such as the dissociation constant (Kd) and the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.
Quantitative Binding Data
The following table summarizes the binding affinity of DAMGO for the three main classes of opioid receptors.
| Receptor Subtype | Ligand | Binding Affinity Constant | Value (nM) | Species | Reference |
| Mu (μ) | DAMGO | Kd | 1.18 | Human | [1] |
| Mu (μ) | DAMGO | Kd | 0.199 | Human | [2] |
| Mu (μ) | DAMGO | Kd | 0.57 | Human | [3] |
| Delta (δ) | DAMGO | Kd | 1,430 | Human | [1] |
| Delta (δ) | DAMGO | Ki | 180.4 | Rat | [4] |
| Kappa (κ) | DAMGO | Kd | 213 | Human |
Note: The trifluoroacetate (TFA) salt of DAMGO is a common formulation for this peptide and is not expected to significantly alter its binding affinity for the opioid receptors.
The data clearly illustrates DAMGO's high selectivity for the mu-opioid receptor, with its affinity being several hundred to over a thousand times greater for the mu receptor compared to the delta and kappa receptors.
Experimental Protocols
The determination of DAMGO's binding affinity and functional activity relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., DAMGO) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of DAMGO for the mu-opioid receptor.
Materials:
-
CHO-hMOR cell membranes (Chinese Hamster Ovary cells expressing the human mu-opioid receptor)
-
[³H]DAMGO (radioligand)
-
Unlabeled DAMGO (competitor)
-
Naloxone (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO-hMOR cell membranes in ice-cold Assay Buffer. Centrifuge the homogenate and resuspend the pellet in fresh Assay Buffer to a specific protein concentration (e.g., 50-100 µg/mL), determined by a protein assay like the Bradford or BCA assay.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).
-
Competition: 50 µL of varying concentrations of unlabeled DAMGO.
-
-
Radioligand Addition: Add 50 µL of [³H]DAMGO in Assay Buffer to all wells. The final concentration should be approximately its Kd for the receptor (e.g., 0.5-1.5 nM).
-
Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Competition Binding Assay Workflow.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.
Objective: To determine the agonist activity of DAMGO at the mu-opioid receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
[³⁵S]GTPγS
-
GDP
-
DAMGO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay.
-
Assay Setup: In a microplate, add varying concentrations of DAMGO.
-
Incubation with Membranes: Add the cell membrane suspension to the wells and pre-incubate.
-
Initiation of Reaction: Add a solution containing GDP and [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to the G-proteins.
-
Termination and Harvesting: Terminate the reaction and harvest the contents onto filter mats.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of DAMGO concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
Mu-Opioid Receptor Signaling Pathway
Upon binding of an agonist like DAMGO, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits.
-
Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: Modulates the activity of various effector proteins, including:
-
Inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.
-
Voltage-gated calcium channels (VGCCs), leading to their inhibition and a decrease in neurotransmitter release.
-
Furthermore, agonist binding can lead to the phosphorylation of the receptor, which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of G-protein independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). DAMGO is known to be a full agonist that robustly promotes receptor internalization.
References
- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a non-radioactive mass spectrometry-based binding assay at the μ-opioid receptor and its application for the determination of the binding affinities of 17 opiates/opioids as well as of the designer opioid isotonitazene and five further 2-benzylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacology of DAMGO TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic opioid peptide agonist for the μ-opioid receptor (MOR). The trifluoroacetate (TFA) salt is a common formulation for this research chemical. This document details its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize its pharmacological profile.
Core Pharmacological Properties of DAMGO
DAMGO is a potent and selective agonist for the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Its interaction with the MOR initiates a cascade of intracellular events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the analgesic and other opioid-like effects observed in preclinical studies.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of DAMGO for opioid receptors, as determined by various in vitro assays. These values highlight the selectivity of DAMGO for the μ-opioid receptor over the δ- and κ-opioid receptors.
Table 1: Opioid Receptor Binding Affinity of DAMGO
| Receptor Subtype | Kᵢ (nM) | Test System | Radioligand | Reference |
| Human μ (mu) | 1.18 | Recombinant human μ-opioid receptors | [³H]DAMGO | [1] |
| Human δ (delta) | 1430 | Recombinant human δ-opioid receptors | [³H]DPDPE | [1] |
| Human κ (kappa) | 213 | Recombinant human κ-opioid receptors | [³H]U69,593 | [1] |
| Rat μ (mu) | 1.01 - 9.9 | Rat brain membranes | [³H]DAMGO | [2] |
Table 2: Functional Potency of DAMGO
| Assay Type | Parameter | Value (nM) | Test System | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 28 | C6 glial cells expressing rat μ-opioid receptor | [3] |
| [³⁵S]GTPγS Binding | EC₅₀ | 45 | SH-SY5Y human neuroblastoma cells | |
| [³⁵S]GTPγS Binding | EC₅₀ | 222 | C6μ cell membranes | |
| cAMP Inhibition | EC₅₀ | 1.5 | HEK293T cells | |
| cAMP Inhibition | EC₅₀ | 18 | C6 glial cells expressing rat μ-opioid receptor |
Signaling Pathways and Mechanism of Action
Upon binding to the μ-opioid receptor, DAMGO stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gαi/o). The activated Gαi/o subunit then dissociates from the Gβγ dimer. The Gαi/o subunit proceeds to inhibit adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ dimer can also signal independently, for instance, by modulating the activity of ion channels such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
References
DAMGO TFA in the Study of Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic peptide agonist for the μ-opioid receptor (MOR). Specifically, we will focus on its trifluoroacetate (TFA) salt, a common formulation in research settings, and its application in elucidating the mechanisms of nociception and the modulation of pain signaling pathways. This document details the molecular interactions, signaling cascades, and established experimental protocols involving DAMGO, supported by quantitative data and visual diagrams to facilitate comprehension and application in a research context.
Introduction to DAMGO
DAMGO is a synthetic analogue of enkephalin, an endogenous opioid peptide. It exhibits high selectivity and affinity for the μ-opioid receptor (MOR) over delta (δ) and kappa (κ) opioid receptors, making it an invaluable tool for isolating and studying MOR-specific functions.[1] The trifluoroacetate (TFA) salt is a common formulation for peptide-based research compounds, enhancing their stability and solubility in aqueous solutions for experimental use. The biological activity is conferred by the DAMGO peptide itself.
Mechanism of Action in Pain Modulation
DAMGO exerts its analgesic effects by activating MORs, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems.[2] Activation of these receptors modulates neuronal activity to suppress the transmission of pain signals.
Signaling Pathways: The binding of DAMGO to the MOR initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).[3] This event triggers the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[2]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[2] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing its excitability.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs). This action occurs presynaptically, reducing calcium influx upon arrival of an action potential and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P from nociceptive nerve terminals.
-
-
MAPK Pathway Activation: MOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This pathway is complex and can be involved in both acute signaling and longer-term changes related to tolerance and plasticity.
Below is a diagram illustrating the primary signaling cascade following DAMGO binding to the μ-opioid receptor.
Quantitative Data
The following tables summarize key quantitative parameters for DAMGO from various studies.
Table 1: Binding Affinity and Receptor Selectivity
| Receptor | Organism/System | Kd (nM) | Reference |
|---|---|---|---|
| μ-Opioid Receptor (MOR) | Human (recombinant) | 1.18 | |
| δ-Opioid Receptor (DOR) | Human (recombinant) | 1,430 |
| κ-Opioid Receptor (KOR) | Human (recombinant) | 213 | |
Table 2: In Vivo and In Vitro Efficacy
| Model/Assay | Species | Route/Method | Dose/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Inflammatory Pain (CFA) | Rat | Intra-CeA | 7.7 - 15.4 ng | Significantly inhibited conditioned place avoidance (CPA). | |
| Formalin Test | Naked Mole-Rat | Intraperitoneal | 1 - 5 mg/kg | Naloxone-attenuated decrease in scratching/biting time in both phases. | |
| Formalin Test | Mouse | Intraplantar | Inactive doses | Co-administration with NOP01 produced supra-additive antinociception. | |
| Solitary Tract-Evoked Currents | Mouse (in vitro slice) | Bath application | 0.3 μM | 46 ± 3.3% mean suppression of ST-evoked currents. | |
| PGE2-Induced Na+ Current | Rat (DRG neurons) | Bath application | 1 μM | Inhibited PGE2-induced increase in TTX-R INa from 103% to 24.9%. | |
| GABAergic Interneurons | Mouse (in vitro slice) | Bath application | - | Produced outward currents of ~39.55 ± 2.16 pA. |
| Cholinergic Contraction | Guinea Pig (trachea) | Bath application | 1 - 100 μM | Maximum inhibition of 57 ± 15% at 1 Hz stimulation. | |
Experimental Protocols
DAMGO is utilized in a variety of experimental paradigms to probe its antinociceptive effects and underlying mechanisms. Detailed methodologies for key experiments are provided below.
Behavioral Assays for Nociception
Formalin Test This test assesses analgesic efficacy in a model of continuous inflammatory pain, which has two distinct phases: an acute, neurogenic phase followed by a tonic, inflammatory phase.
-
Objective: To measure the antinociceptive effect of DAMGO on both acute and tonic pain responses.
-
Materials:
-
Experimental animals (e.g., mice, rats).
-
DAMGO solution and vehicle control.
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chamber with a clear floor.
-
Syringes for drug administration and formalin injection.
-
-
Methodology:
-
Acclimatization: Place animals in the observation chamber for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer DAMGO or vehicle via the desired route (e.g., intrathecal, intraperitoneal, intraplantar).
-
Noxious Stimulus: After an appropriate pretreatment time, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the dorsal or plantar surface of a hind paw.
-
Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
Data Analysis: Compare the total time spent in nociceptive behaviors between DAMGO-treated and vehicle-treated groups for each phase. A significant reduction indicates an antinociceptive effect.
-
Conditioned Place Avoidance (CPA) Test This assay measures the affective-motivational dimension of pain. Animals learn to associate a specific environment with an unpleasant (painful) experience.
-
Objective: To determine if DAMGO can alleviate the negative affective state associated with persistent pain.
-
Materials:
-
CPA apparatus (typically a two-chamber box with distinct visual and tactile cues).
-
Experimental animals (e.g., rats).
-
Pain-inducing agent (e.g., Complete Freund's Adjuvant - CFA).
-
DAMGO solution and vehicle control.
-
-
Methodology:
-
Pre-Conditioning (Baseline): Allow each animal to freely explore both chambers of the apparatus and record the time spent in each. Animals showing a strong unconditioned preference for one chamber are often excluded.
-
Conditioning: This phase occurs over several days. On alternating days, animals are confined to one chamber after receiving a saline injection and to the other chamber after experiencing a pain state (e.g., following CFA injection).
-
Post-Conditioning Test: Administer DAMGO or vehicle. Place the animal in the neutral start area with free access to both chambers and record the time spent in each chamber for a set period.
-
Data Analysis: A successful induction of CPA is marked by a significant decrease in time spent in the pain-paired chamber compared to baseline. An attenuation of this avoidance in the DAMGO-treated group indicates a reduction in the affective component of pain.
-
In Vitro Electrophysiology
Whole-Cell Patch-Clamp Recording This technique is used to measure the electrical activity of individual neurons and assess how DAMGO modulates synaptic transmission and membrane properties.
-
Objective: To determine the pre- or postsynaptic effects of DAMGO on neuronal currents and excitability.
-
Materials:
-
Brain slice preparation (e.g., from the rostral nucleus of the solitary tract (rNST) or spinal dorsal horn).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
Glass micropipettes.
-
DAMGO solution, vehicle, and relevant antagonists (e.g., CTAP, naloxone).
-
-
Methodology:
-
Slice Preparation: Prepare acute brainstem or spinal cord slices from the animal model (e.g., GAD67-GFP knockin mouse to identify GABAergic neurons).
-
Recording: Place a slice in the recording chamber perfused with aCSF. Using a microscope, guide a glass micropipette to a target neuron to form a high-resistance seal ("gigaseal") and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition:
-
Evoked Currents: Stimulate afferent fibers (e.g., the solitary tract) and record excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs).
-
Paired-Pulse Ratio (PPR): Deliver two closely spaced stimuli and measure the ratio of the second response amplitude to the first. A change in PPR is indicative of a presynaptic mechanism.
-
Miniature Currents: In the presence of tetrodotoxin (TTX) to block action potentials, record spontaneous miniature EPSCs (mEPSCs) or IPSCs (mIPSCs). A change in frequency suggests a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.
-
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with DAMGO (e.g., 0.3 μM) and observe changes in the recorded currents. Washout the drug to confirm reversibility. Specificity can be confirmed by pre-application of a MOR antagonist.
-
Data Analysis: Quantify changes in current amplitude, frequency, and PPR before, during, and after DAMGO application.
-
The workflow for a typical in vitro electrophysiology experiment is visualized below.
This guide provides a foundational understanding of DAMGO TFA's use in pain and nociception research. By leveraging its high selectivity for the μ-opioid receptor, researchers can continue to unravel the complex signaling pathways that govern pain perception and develop more targeted and effective analgesic therapies.
References
- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Central Nervous System Effects of DAMGO
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide that serves as a highly selective and potent agonist for the μ-opioid receptor (MOR).[1][2] Its high affinity and selectivity for the MOR over delta (δ) and kappa (κ) opioid receptors make it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the μ-opioid system in the central nervous system (CNS).[1] This guide provides a comprehensive overview of the CNS effects of DAMGO, detailing its mechanism of action, associated signaling pathways, quantitative effects on neuronal activity, and standard experimental protocols for its use in research.
Mechanism of Action
DAMGO exerts its effects by binding to and activating MORs, which are G-protein coupled receptors (GPCRs) belonging to the inhibitory Gi/Go family.[3][4] Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and synaptic transmission. The effects can be broadly categorized into presynaptic and postsynaptic mechanisms.
-
Presynaptic Inhibition: A primary mechanism of DAMGO is the suppression of neurotransmitter release from presynaptic terminals. This is achieved through the Gβγ subunit of the G-protein, which directly inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thus vesicular release of neurotransmitters like glutamate and GABA. Studies have consistently shown that DAMGO reduces the frequency of both spontaneous and miniature excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs), an effect indicative of a presynaptic locus of action.
-
Postsynaptic Inhibition: DAMGO can also induce postsynaptic hyperpolarization, making neurons less likely to fire action potentials. This is primarily mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and a more negative membrane potential. Additionally, the Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, which can further modulate neuronal function.
Signaling Pathways
The activation of MOR by DAMGO triggers several intracellular signaling cascades. While the canonical pathway involves Gi/Go protein modulation of ion channels and adenylyl cyclase, recent evidence reveals more complex and region-specific signaling networks.
Canonical MOR Signaling Pathway
The primary signaling cascade initiated by DAMGO is the Gi/Go pathway, which has direct consequences on neuronal excitability.
Brain Region-Specific and Non-Canonical Signaling
DAMGO's effects can vary depending on the brain region, suggesting differential downstream signaling. For example, in the ventral tegmental area (VTA), DAMGO depresses GABAergic transmission via a Gi protein-K⁺ channel pathway, whereas in the periaqueductal gray (PAG), it utilizes a phospholipase A2 (PLA2) pathway. Furthermore, DAMGO can engage scaffolding proteins like IQGAP1 and CRKL to activate Rac1 and nuclear ERK, pathways distinct from those activated by other MOR agonists like morphine.
Quantitative Data Summary
The following tables summarize key quantitative data on DAMGO's activity from various experimental paradigms.
Table 1: Receptor Binding Affinity and Functional Efficacy
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| Kd | μ (mu) | Human | 1.18 nM | Radioligand Binding | |
| δ (delta) | Human | 1,430 nM | Radioligand Binding | ||
| κ (kappa) | Human | 213 nM | Radioligand Binding | ||
| EC50 | μ (mu) | Human (HEK293T cells) | 1.5 nM | cAMP Inhibition | |
| Efficacy | μ (mu) | --- | 100% (Standard Agonist) | [³⁵S]GTPγS Binding |
Table 2: In Vitro Electrophysiological Effects
| Brain Region | Neuron Type | Effect | Concentration | Quantitative Change | Reference |
| Rostral Solitary Nucleus (rNST) | GAD67+ / GAD67- | Suppression of ST-evoked currents | 0.3 μM | 46 ± 3.3% mean suppression | |
| Rostral Solitary Nucleus (rNST) | GAD67+ / GAD67- | ↓ mEPSC Frequency | 0.3 μM | From 1.89 Hz to 1.08 Hz | |
| Hippocampus (CA1) | Pyramidal Neurons | ↓ IPSC Amplitude | 1 μM | ~70% suppression | |
| Dorsal Hippocampus | --- | ↓ Glutamatergic Currents | 1 μM | From 158.7 pA to 26.8 pA | |
| Dorsal Hippocampus | --- | ↓ GABAergic Currents | 1 μM | From 288.1 pA to 82.9 pA | |
| Spinal Dorsal Horn (SG) | GABAergic Interneurons | Induced Outward Current | --- | 39.55 ± 2.16 pA | |
| Spinal Dorsal Horn (SG) | SG Neurons | Membrane Hyperpolarization | 1 μM | From -61.4 mV to -67.6 mV | |
| Ventral Tegmental Area (VTA) | Dopaminergic Neurons | ↓ LHb-evoked EPSCs | 1 μM | From 163 pA to 69 pA |
Table 3: In Vivo Behavioral Effects
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intracerebroventricular (ICV) | 0.1 - 1.0 µg | Biphasic locomotor activity (inhibition then hyperactivity) | |
| Rat | Intra-amygdala (CeA) | 2 nmol | Increased food intake | |
| Rat | Intra-amygdala (CeA) | 7.7 - 15.4 ng | Attenuated pain-induced conditioned place avoidance | |
| Mouse | Intracerebroventricular (ICV) | 0.02 - 1.0 µg | Inhibition of pain-related behaviors | |
| Planarians | Acute Exposure | 1 μM | Hypermotility |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study DAMGO's CNS effects.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure DAMGO's effects on synaptic transmission and intrinsic membrane properties in acute brain slices.
Methodology:
-
Animal Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., mouse or rat) with isoflurane or urethane and rapidly decapitate. Surgically remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Slice Preparation: Cut coronal or sagittal brain slices (e.g., 250-300 μm thick) containing the region of interest (e.g., VTA, hippocampus) using a vibratome.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF. Visualize neurons using DIC optics.
-
Patch Pipette and Intracellular Solution: Pull glass pipettes to a resistance of 3-6 MΩ. Fill with an appropriate intracellular solution (e.g., a K-gluconate based solution for current-clamp or a Cs-based solution for voltage-clamp).
-
Data Acquisition: Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration. Record baseline synaptic activity (e.g., spontaneous EPSCs/IPSCs) or evoked responses by stimulating afferent pathways with a bipolar electrode.
-
DAMGO Application: After a stable baseline recording is established, bath-apply DAMGO at the desired concentration (e.g., 0.3 - 1 μM) by adding it to the perfusing ACSF.
-
Analysis: Record changes in current amplitude, frequency, paired-pulse ratio, or membrane potential. A washout period is used to confirm reversibility. The effect can be confirmed as MOR-specific by co-application with a MOR antagonist like CTAP.
Protocol: c-Fos Immunohistochemistry
This protocol is used to map neuronal activation in the brain following targeted DAMGO administration.
Methodology:
-
Animal Surgery and Drug Administration: Anesthetize a rat and perform stereotaxic surgery to implant a guide cannula aimed at a specific brain region (e.g., central nucleus of the amygdala, CeA). After recovery, microinject DAMGO (e.g., 2 nmol) through the cannula.
-
Perfusion and Tissue Fixation: Ninety minutes to two hours after injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Brain Sectioning: Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection. Cut 40 μm sections using a cryostat or microtome.
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Incubate in a primary antibody solution targeting Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash and incubate in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit IgG).
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the reaction product using diaminobenzidine (DAB) to create a brown/black nuclear stain.
-
-
Microscopy and Analysis: Mount the stained sections on slides, dehydrate, and coverslip. Image the sections using a light microscope and count the number of Fos-immunoreactive nuclei in various brain regions to map the circuit activated by DAMGO.
Protocol: In Vivo Microdialysis
This protocol allows for the measurement of DAMGO concentrations or its effect on neurotransmitter levels in the brain interstitial fluid of freely moving animals.
Methodology:
-
Probe Implantation: Anesthetize an animal and use stereotaxic surgery to implant a microdialysis guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with sterile Ringer's solution at a low, constant flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: Collect baseline dialysate samples for 1-2 hours to establish stable neurotransmitter levels.
-
DAMGO Administration: Administer DAMGO systemically (e.g., intravenously) or through the microdialysis probe itself ("retrodialysis").
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.
-
Analysis: Analyze the collected samples for DAMGO concentration or neurotransmitter levels (e.g., dopamine, GABA) using highly sensitive techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
DAMGO is a cornerstone pharmacological tool for investigating the μ-opioid system's role in the CNS. Its high selectivity allows for precise interrogation of MOR-mediated functions, from synaptic transmission and neuronal excitability to complex behaviors like analgesia, reward, and feeding. Through its presynaptic and postsynaptic inhibitory actions, DAMGO profoundly modulates neural circuits. Understanding its quantitative effects, diverse signaling pathways, and the experimental protocols used to study them is essential for researchers and drug development professionals aiming to unravel the complexities of opioid signaling and develop novel therapeutics.
References
- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DAMGO TFA and its Interaction with the Endogenous Opioid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) trifluoroacetate (TFA), a highly selective synthetic peptide agonist for the µ-opioid receptor (µOR). We delve into the intricate interactions of DAMGO with the endogenous opioid system, detailing its binding affinity, functional potency, and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying µOR agonism, and visualizes complex biological pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for professionals engaged in opioid research and the development of novel therapeutics.
Introduction to the Endogenous Opioid System
The endogenous opioid system is a critical neuromodulatory system involved in a wide array of physiological processes, including pain perception (analgesia), mood regulation, stress responses, and reward pathways.[1][2][3][4][5] This system comprises endogenous opioid peptides (such as endorphins, enkephalins, and dynorphins), their corresponding G protein-coupled receptors (GPCRs)—primarily the µ (mu), δ (delta), and κ (kappa) opioid receptors (MOR, DOR, KOR)—and the intracellular signaling molecules that transduce their effects.
Opioid receptors are expressed throughout the central and peripheral nervous systems. Upon activation by an agonist, these receptors initiate a cascade of intracellular events, most commonly through the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, the modulation of ion channel activity, and the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling pathways. The µ-opioid receptor is the primary target for many clinically used opioid analgesics, as well as for endogenous peptides like β-endorphin.
DAMGO TFA: A Selective µ-Opioid Receptor Agonist
DAMGO is a synthetic analogue of enkephalin that exhibits high selectivity and affinity for the µ-opioid receptor. The trifluoroacetate (TFA) salt is a common formulation for this peptide. Its high selectivity makes it an invaluable tool for elucidating the specific functions and signaling pathways of the µ-opioid receptor, distinguishing its effects from those mediated by δ- or κ-opioid receptors.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C28H36F3N5O8 | |
| Molecular Weight | 627.61 g/mol | |
| CAS Number | 950492-85-0 | |
| Solubility | Water (90 mg/mL), DMSO (30 mg/mL) | |
| Storage | -20°C, dry, sealed |
Quantitative Pharmacology of DAMGO
The precise quantification of DAMGO's interaction with opioid receptors is fundamental to its use in research. The following tables summarize its binding affinities and functional potencies across different opioid receptor subtypes.
Binding Affinity (Ki / Kd)
Binding affinity describes the strength of the interaction between a ligand and a receptor. A lower Ki or Kd value indicates a higher affinity.
| Receptor Subtype | Binding Affinity (nM) | Assay Type | Species/System | Reference |
| µ-Opioid Receptor (µOR) | 1.18 (Ki) | Radioligand Binding | Human | |
| 3.46 (Kd) | Radioligand Binding | Native µOR | ||
| 1.23 (Ki) | Radioligand Binding | |||
| δ-Opioid Receptor (δOR) | 1,430 (Ki) | Radioligand Binding | Human | |
| ~615 (Ki) | Radioligand Binding | |||
| κ-Opioid Receptor (κOR) | 213 (Ki) | Radioligand Binding | Human | |
| ~615 (Ki) | Radioligand Binding |
Functional Potency (EC50 / IC50)
Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay.
| Assay Type | Potency (nM) | Receptor | Cell Line/System | Reference |
| [³⁵S]GTPγS Binding | 12.8 (EC50) | µOR | ||
| cAMP Inhibition | 3.23 (IC50) | µOR | ||
| GloSensor (Gα signaling) | 1.5 (EC50) | µOR | HEK293T |
Interaction with the Endogenous Opioid System: Signaling Pathways
DAMGO's activation of the µ-opioid receptor triggers multiple downstream signaling pathways, leading to its diverse physiological effects.
G-Protein Dependent Signaling
The canonical signaling pathway for µ-opioid receptors involves the activation of pertussis toxin-sensitive Gi/o proteins.
-
Inhibition of Adenylyl Cyclase: Upon DAMGO binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. Additionally, Gβγ can inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.
References
Methodological & Application
Application Notes and Protocols for DAMGO TFA in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAMGO TFA ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin trifluoroacetate salt) is a potent and highly selective synthetic peptide agonist for the μ-opioid receptor (μOR).[1][2][3] Its selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the μOR in various cellular processes. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to characterize μOR activation and downstream signaling pathways.
Mechanism of Action
DAMGO binds to and activates the μOR, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, μOR activation by DAMGO can trigger other signaling pathways, including the recruitment of β-arrestin, modulation of intracellular calcium (Ca²⁺) levels, and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for DAMGO's activity at the μ-opioid receptor, compiled from various in vitro studies.
Table 1: Receptor Binding Affinity of DAMGO
| Parameter | Receptor | Cell Line/System | Value | Reference |
| Kd | Native μ-Opioid Receptor | - | 3.46 nM | |
| Kd | Human μ-Opioid Receptor | Mass Spectrometry-based Assay | 0.57 nM | |
| Kd | Rat Brain Membranes ([³H]-DAMGO) | Naltrexone-treated rats | 15.06 nM |
Table 2: Functional Potency of DAMGO in Various Assays
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Signaling | HEK293T | EC₅₀ | 1.5 nM | |
| [³⁵S]GTPγS Binding | CHO-mMOR | EC₅₀ | ~4-5 fold increase after DAMGO/morphine pretreatment | |
| Calcium Flux | Gαqi5 transfected hMOR-CHO | EC₅₀ | Concentration-dependent increase |
Signaling Pathways and Experimental Workflow
DAMGO-Induced μ-Opioid Receptor Signaling
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mu opioid agonist DAMGO stimulates cAMP production in SK-N-SH cells through a PLC-PKC-Ca++ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions and Dilutions of DAMGO TFA Salt: An Application Note and Protocol
Introduction
[D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO) is a potent and highly selective synthetic peptide agonist for the μ-opioid receptor (MOR).[1][2][3] It is a critical tool in pharmacological research for investigating the physiological and pathological roles of the μ-opioid system, including pain perception, reward pathways, and addiction. DAMGO is typically supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process. While generally stable, the presence of TFA can sometimes influence experimental outcomes. This document provides detailed protocols for the preparation of DAMGO TFA salt stock solutions and subsequent dilutions for use in various in vitro and in vivo experimental paradigms.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound salt is presented in Table 1. It is important to note that the molecular weight can vary depending on the number of TFA molecules associated with the peptide. For accurate molarity calculations, it is crucial to refer to the manufacturer's certificate of analysis. If this is not available, using the molecular weight of DAMGO with one equivalent of TFA (627.61 g/mol ) is a reasonable starting point for most applications.[4]
Table 1: Chemical Properties of this compound Salt
| Property | Value | Source(s) |
| Synonyms | [D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin, DAGO | [5] |
| Molecular Formula (Peptide) | C₂₆H₃₅N₅O₆ | |
| Molecular Weight (Peptide) | 513.6 g/mol | |
| Molecular Formula (with TFA) | C₂₈H₃₆F₃N₅O₈ | |
| Molecular Weight (with 1 TFA) | 627.61 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Storage (Solid) | -20°C for up to 1 year; -80°C for up to 2 years | |
| Stability (Solid) | ≥ 4 years at -20°C |
Solubility Data
This compound salt exhibits good solubility in a variety of solvents. The choice of solvent will depend on the intended application and the desired concentration. For biological experiments, it is crucial to minimize the concentration of organic solvents in the final working solution.
Table 2: Solubility of this compound Salt
| Solvent | Solubility | Source(s) |
| DMSO (Dimethyl sulfoxide) | ≥ 30 mg/mL | |
| DMF (Dimethylformamide) | ~30 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Water | ≥ 100 mg/mL (Note: This may refer to the acetate salt, caution is advised) | |
| PBS (pH 7.2) | ~5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be stored for an extended period and diluted into aqueous buffers for experiments.
Materials:
-
This compound salt powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound salt to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound salt powder using an analytical balance in a clean, dry weighing boat or directly into the vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution using this compound with a molecular weight of 627.61 g/mol , dissolve 6.28 mg in 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous this compound Stock Solution
This protocol is for preparing a stock solution directly in an aqueous buffer, which is ideal for experiments where the presence of organic solvents is undesirable. Note that aqueous solutions are less stable and should be prepared fresh.
Materials:
-
This compound salt powder
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound salt to equilibrate to room temperature for at least 15-20 minutes.
-
Weighing: Weigh the desired amount of this compound salt powder.
-
Solvent Addition: Add the calculated volume of sterile PBS (pH 7.2) to the vial. Note the lower solubility in PBS (~5 mg/mL).
-
Dissolution: Vortex the solution gently until the peptide is fully dissolved.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day. If sterile filtration is required, use a 0.22 µm filter.
Protocol 3: Serial Dilutions
This protocol describes the preparation of working solutions from a concentrated stock solution.
Materials:
-
Concentrated this compound stock solution
-
Appropriate sterile aqueous buffer for the experiment (e.g., cell culture medium, artificial cerebrospinal fluid)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (if necessary): Prepare an intermediate dilution of the stock solution in the experimental buffer. For example, dilute a 10 mM stock solution 1:100 to create a 100 µM intermediate stock.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 100 µM intermediate stock 1:10.
-
Mixing: Gently mix each dilution by pipetting up and down or by gentle vortexing.
-
Use: Use the freshly prepared working solutions in your experiments.
Visualization of Key Processes
DAMGO Signaling Pathway
DAMGO, as a selective μ-opioid receptor agonist, activates the Gi/o alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can also modulate downstream effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: DAMGO signaling pathway via the μ-opioid receptor.
Experimental Workflow for Preparing DAMGO Solutions
The following diagram illustrates the logical flow of preparing DAMGO stock and working solutions.
Caption: Workflow for DAMGO solution preparation.
Important Considerations
-
TFA Salt: Be aware that the trifluoroacetate counterion can affect cell viability and experimental results in some sensitive assays. If this is a concern, consider methods for TFA removal, such as ion exchange or HPLC purification.
-
Hygroscopic Nature: this compound salt can be hygroscopic. Always allow the vial to reach room temperature before opening to minimize water absorption.
-
Stability: Peptide solutions are susceptible to degradation. Follow the storage recommendations carefully and avoid repeated freeze-thaw cycles.
-
Safety: Handle this compound salt in accordance with the safety data sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By following these detailed protocols and considering the key factors outlined, researchers can confidently prepare accurate and stable this compound solutions for their experiments, ensuring reliable and reproducible results in the study of the μ-opioid system.
References
Application Notes and Protocols for DAMGO TFA Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) is a potent and highly selective synthetic peptide agonist for the mu-opioid receptor (MOR). Its use in rodent models is fundamental for investigating the physiological and behavioral roles of MORs, which include analgesia, reward, respiratory depression, and gastrointestinal motility.[1] Due to its peptidergic nature and limited ability to cross the blood-brain barrier, central administration methods are frequently employed to study its effects on the central nervous system (CNS).[1][2] These application notes provide detailed protocols for common DAMGO administration techniques in rodents, a summary of relevant quantitative data, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
DAMGO's high selectivity for the mu-opioid receptor (MOR) makes it an invaluable tool for elucidating the specific functions of this receptor subtype.[1][3] It displays significantly higher affinity for MOR compared to delta and kappa opioid receptors. Activation of MOR by DAMGO initiates a cascade of intracellular events characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs). This leads to neuronal inhibition through mechanisms such as the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
Data Presentation
DAMGO TFA Properties
| Property | Value | Source |
| Synonyms | [D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin, DAGO | |
| Molecular Formula | C26H35N5O6 • XCF3COOH | |
| Molecular Weight | 513.6 g/mol (free base) | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml, Water: 125 mg/mL | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions at -80°C are stable for 6 months, and at -20°C for 1 month. | |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and oxidizing/reducing agents. |
Receptor Binding and Potency
| Parameter | Species/System | Value | Source |
| Ki (μ-opioid receptor) | Human | 1.18 nM | |
| Ki (δ-opioid receptor) | Human | 1,430 nM | |
| Ki (κ-opioid receptor) | Human | 213 nM | |
| Kd (μ-opioid receptor) | Native | 3.46 nM | |
| EC50 (cAMP signaling) | HEK293T cells | 1.5 nM | |
| EC50 ([35S]GTPγS binding) | C6μ cell membranes | 222 nM | |
| EC50 (inhibition of MVD muscle contraction) | Mouse | 238.47 nM | |
| EC50 (outward K+ currents) | Female POMC neurons | 102.8 nM |
In Vivo Dosages and Administration Routes
| Administration Route | Species | Dose Range | Observed Effect | Source |
| Intravenous (i.v.) | Rat (Sprague-Dawley) | 0.5 - 2 mg/kg | Dose-dependent analgesia | |
| Intrathecal (i.t.) | Mouse | 25 ng | Analgesia | |
| Intrathecal (i.t.) | Mouse | 50 ng/day for 5 days | Induction of tolerance | |
| Intracerebroventricular (ICV) | Mouse | 200 μM, 0.5 μl (into VTA) | Increased locomotion |
Signaling Pathways
Activation of the mu-opioid receptor by DAMGO triggers a complex network of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to downstream effects that modulate neuronal excitability.
Experimental Protocols
General Considerations
-
Vehicle Selection: this compound is typically dissolved in sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). Ensure the vehicle is pH-neutral and isotonic to minimize non-specific effects. For stock solutions, organic solvents like DMSO or DMF can be used, followed by dilution in aqueous buffers.
-
Dose-Response Studies: It is critical to perform dose-response studies to determine the optimal concentration of DAMGO for the desired effect in your specific experimental paradigm.
-
Controls: Always include a vehicle-injected control group to account for any effects of the injection procedure itself.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This method delivers DAMGO directly into the cerebral ventricles, allowing for widespread distribution within the CNS.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine mixture)
-
Surgical tools (scalpel, drill, forceps)
-
Guide cannula, dummy cannula, and internal injector
-
Microinjection pump (e.g., Nanoject)
-
DAMGO solution in sterile aCSF or saline
-
Dental cement and anchoring screws
-
Suturing material and antiseptic
Procedure:
-
Animal Preparation: Anesthetize the rodent and confirm the depth of anesthesia. Shave the scalp and secure the animal's head in the stereotaxic frame.
-
Bregma Identification: Make a midline incision to expose the skull. Identify and level the skull by ensuring the coordinates for bregma and lambda are in the same horizontal plane.
-
Cannula Implantation:
-
Move the drill to the predetermined stereotaxic coordinates for the lateral ventricle (for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to midline, 2.0 mm ventral from the skull surface).
-
Drill a small hole through the skull, taking care not to damage the dura mater.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula to maintain patency.
-
-
Post-operative Care and Recovery: Allow the animal to recover for at least one week before the injection procedure.
-
Injection:
-
Gently restrain the awake animal and remove the dummy cannula.
-
Insert the internal injector, which should extend slightly beyond the guide cannula, into the ventricle.
-
Infuse the DAMGO solution at a slow, controlled rate (e.g., 0.5 µL over 1 minute).
-
Leave the injector in place for an additional 5-10 minutes to minimize backflow.
-
Replace the dummy cannula.
-
Protocol 2: Intrathecal (i.t.) Lumbar Puncture
This technique delivers DAMGO directly into the spinal subarachnoid space, targeting opioid receptors in the spinal cord, which is crucial for studies of nociception.
Materials:
-
Hamilton syringe with a 30-gauge or smaller needle
-
DAMGO solution in sterile saline
-
Restraining device (optional)
Procedure:
-
Animal Preparation: Lightly anesthetize the animal or restrain it manually. Proper handling is key to a successful injection.
-
Injection Site Identification: Palpate the animal's back to locate the space between the L5 and L6 vertebrae.
-
Injection:
-
Insert the needle perpendicular to the spinal column in the identified intervertebral space.
-
A characteristic tail-flick or leg-twitch is a reliable indicator of entry into the subarachnoid space.
-
Inject the DAMGO solution (typically 5-10 µL).
-
Withdraw the needle swiftly.
-
Experimental Workflow
A typical experiment involving DAMGO administration follows a structured workflow to ensure that the observed effects are attributable to the compound.
References
Application Notes and Protocols for Electrophysiology Recording with DAMGO TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) TFA, a potent and selective mu-opioid receptor agonist, in electrophysiological studies. This document outlines the mechanism of action, detailed experimental protocols, and expected results based on peer-reviewed literature.
Introduction
DAMGO is a synthetic opioid peptide widely used in neuroscience research to investigate the function of the mu-opioid receptor system. Activation of mu-opioid receptors by agonists like DAMGO typically leads to neuronal inhibition. This is achieved through several mechanisms, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and modulation of neurotransmitter release.[1][2][3] Electrophysiology, particularly patch-clamp recording, is a powerful technique to elucidate the precise effects of DAMGO on individual neurons and synaptic circuits.
Mechanism of Action
DAMGO exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of these receptors initiates a signaling cascade that can have various effects on neuronal activity.
One of the primary mechanisms of action is the presynaptic inhibition of neurotransmitter release.[1] Studies have shown that DAMGO can suppress both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic transmission by reducing the probability of neurotransmitter release from the presynaptic terminal. This is often observed as a decrease in the frequency of miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs) without a significant change in their amplitude.
Furthermore, DAMGO can directly affect the postsynaptic neuron by causing hyperpolarization. This is often mediated by the opening of GIRK channels, leading to an efflux of potassium ions and making the neuron less likely to fire an action potential.
Data Presentation
The following tables summarize the quantitative effects of DAMGO on various neuronal parameters as reported in the literature.
Table 1: Effects of DAMGO on Synaptic Transmission
| Preparation | DAMGO Concentration | Effect on eEPSCs | Effect on eIPSCs | Effect on mEPSCs | Effect on mIPSCs | Reference |
| Mouse Supraoptic Nucleus Slices | 1 µM | Decreased amplitude | Decreased amplitude | Decreased frequency | Decreased frequency | |
| Mouse Striatal Slices | Not Specified | Reduced frequency | Reduced frequency | Not Specified | Not Specified | |
| Rat Spinal Cord Slices | 1 µM | Reduced amplitude | No effect | Decreased frequency | No effect | |
| Mouse Rostral Solitary Nucleus Slices | 0.3 µM | Suppressed (46% mean suppression) | Not Specified | Reduced frequency | Not Specified |
Table 2: Effects of DAMGO on Neuronal Excitability
| Preparation | DAMGO Concentration | Effect on Membrane Potential | Effect on Firing Rate | Other Effects | Reference |
| Rat Periaqueductal Grey Slices | 1 µM | Hyperpolarization (mean of 8.3 ± 1.0 mV) | Increased firing in many neurons (disinhibition) | Inhibited EPSPs and IPSCs | |
| Rat Sensory Neurons (in vitro) | 1 µM | No effect on resting potential | Not Specified | Inhibited PGE2-induced increase in TTX-R Na+ current | |
| Cultured Hippocampal Neurons | 1 µM | Not Specified | Enhanced spontaneous burst events | Increased amplitude of spontaneous Ca2+ oscillations |
Experimental Protocols
This section provides a detailed methodology for conducting electrophysiology experiments with DAMGO TFA.
Preparation of this compound Stock Solution
-
Compound: this compound (trifluoroacetate salt)
-
Molecular Weight: Varies depending on the specific salt form. Always refer to the manufacturer's specifications. For example, the molecular weight of DAMGO is approximately 513.6 g/mol , while the TFA salt will be higher.
-
Solvent: Sterile, deionized water or a suitable buffer (e.g., 0.01 M PBS).
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 1 mM).
-
Weigh the this compound powder accurately using a calibrated microbalance.
-
Dissolve the powder in the appropriate volume of solvent.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Whole-Cell Patch-Clamp Recording Protocol
This protocol is a general guideline and may need to be adapted based on the specific cell type and experimental question.
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Recording chamber
-
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Composition can vary, but a typical recipe is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution: Composition depends on the recording configuration (voltage-clamp or current-clamp) and the specific ions being studied. A typical potassium-based internal solution for current-clamp recordings is (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to ~7.3 with KOH and the osmolarity to ~290 mOsm.
-
-
Procedure:
-
Prepare acute brain slices or cultured neurons as required for the experiment.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents, or evoked responses).
-
Prepare the final concentration of DAMGO by diluting the stock solution in aCSF immediately before use. A common working concentration is 1 µM.
-
Apply DAMGO to the preparation via bath application or a local perfusion system.
-
Record the changes in neuronal activity during and after DAMGO application.
-
To confirm the specificity of the DAMGO effect, a mu-opioid receptor antagonist such as CTAP or naloxone can be co-applied or used as a wash-out solution.
-
Mandatory Visualizations
Signaling Pathway of DAMGO
References
- 1. DAMGO suppresses both excitatory and inhibitory synaptic transmission in supraoptic neurones of mouse hypothalamic slice preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism underlying increased neuronal activity in the rat ventrolateral periaqueductal grey by a μ-opioid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DAMGO TFA in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a potent and selective synthetic peptide agonist for the mu (µ)-opioid receptor (MOR). Its trifluoroacetate (TFA) salt is commonly used in in vitro studies to investigate the physiological and pathophysiological roles of MOR activation in the central nervous system. Brain slice electrophysiology is a powerful technique to study the effects of DAMGO on neuronal excitability, synaptic transmission, and circuit function in a relatively intact neural network. These application notes provide an overview of the use of DAMGO in brain slice preparations, including its mechanism of action and typical experimental outcomes. The accompanying protocols offer detailed steps for preparing brain slices, applying DAMGO, and performing electrophysiological recordings.
Application Notes
Mechanism of Action:
DAMGO selectively binds to and activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. Activation of MORs by DAMGO leads to several downstream cellular effects that generally result in a decrease in neuronal excitability. The primary mechanisms include:
-
Presynaptic Inhibition: DAMGO predominantly acts on presynaptic terminals to inhibit neurotransmitter release.[1][2][3] This is achieved through the inhibition of voltage-gated calcium channels (VGCCs) by the βγ-subunits of the Gi/o protein, which reduces calcium influx necessary for vesicular release.[4] This leads to a decrease in the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).[1] A common indicator of this presynaptic mechanism is an increase in the paired-pulse ratio (PPR) of evoked synaptic currents.
-
Postsynaptic Hyperpolarization: In some neuronal populations, DAMGO can induce a postsynaptic hyperpolarization by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels increases potassium conductance, moving the membrane potential closer to the potassium equilibrium potential and thus making the neuron less likely to fire an action potential.
-
Inhibition of Adenylyl Cyclase: The α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including protein kinases and ion channels.
Typical Effects in Brain Slice Electrophysiology:
-
Reduction of evoked synaptic responses: Bath application of DAMGO typically leads to a reversible, dose-dependent decrease in the amplitude of evoked EPSCs and IPSCs in various brain regions, including the supraoptic nucleus, rostral nucleus of the solitary tract, and spinal dorsal horn.
-
Altered spontaneous synaptic activity: DAMGO has been shown to decrease the frequency of miniature EPSCs (mEPSCs) and miniature IPSCs (mIPSCs) without affecting their amplitude, further supporting a presynaptic site of action.
-
Changes in neuronal excitability: In neurons expressing postsynaptic MORs, DAMGO can cause hyperpolarization and a decrease in input resistance, making them less excitable.
-
Modulation of network activity: By altering both excitatory and inhibitory synaptic transmission, DAMGO can significantly impact the overall activity and oscillatory dynamics of neuronal networks within the brain slice.
Concentration and Antagonists:
-
Effective Concentration: The concentration of DAMGO used in brain slice experiments typically ranges from 100 nM to 1 µM. A common working concentration is 0.3 µM to 1 µM, which is often sufficient to elicit significant but reversible effects. The EC50 for DAMGO-induced outward currents in POMC neurons has been reported to be around 102.8 nM.
-
Antagonists: The effects of DAMGO can be blocked by µ-opioid receptor antagonists such as CTAP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) and the non-selective opioid antagonist naloxone.
Quantitative Data Summary
| Parameter | Brain Region | DAMGO Concentration | Effect | Reference |
| Evoked EPSC Amplitude | Supraoptic Nucleus | Not specified | Decrease | |
| Evoked IPSC Amplitude | Supraoptic Nucleus | Not specified | Decrease | |
| mEPSC Frequency | Rostral Solitary Nucleus | 0.3 µM | Decrease (from 1.89 to 1.08 Hz) | |
| mEPSC Amplitude | Rostral Solitary Nucleus | 0.3 µM | No significant change | |
| Evoked Current Suppression | Rostral Solitary Nucleus | 0.3 µM | 46 ± 3.3% mean suppression | |
| Paired-Pulse Ratio | Rostral Solitary Nucleus | 0.3 µM | Increase | |
| Outward Current (Postsynaptic) | POMC Neurons | 30-1000 nM | Dose-dependent increase | |
| Evoked EPSC Amplitude | Spinal Dorsal Horn | 1 µM | Decrease to 42.24 ± 10.41% of baseline | |
| Membrane Potential | Substantia Gelatinosa Neurons | 1 µM | Hyperpolarization (from -61.4 to -67.6 mV) | |
| Outward Current (Postsynaptic) | GABAergic Interneurons (SG) | 1 µM | ~40 pA outward current |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a general method for preparing acute brain slices suitable for electrophysiological recordings. Specific parameters may need to be optimized for the brain region of interest and animal age.
Materials:
-
Anesthetizing agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold N-Methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) for slicing
-
Standard aCSF for recording
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Super glue
Procedure:
-
Prepare Solutions:
-
Slicing Solution (NMDG-aCSF, example): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. Adjust pH to 7.3-7.4 with HCl. Continuously bubble with carbogen for at least 15 minutes before use and keep ice-cold.
-
Recording Solution (aCSF, example): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 12.5 glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubble with carbogen.
-
-
Anesthetize and Perfuse:
-
Deeply anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
Isolate the brain region of interest.
-
Mount the tissue block onto the vibratome specimen holder using super glue.
-
Fill the vibratome buffer tray with ice-cold, carbogenated slicing solution.
-
Cut slices to the desired thickness (typically 250-350 µm).
-
-
Slice Recovery:
-
Carefully transfer the slices to a recovery chamber containing slicing solution or a modified aCSF, maintained at 32-34°C for a brief period (e.g., 12 minutes), followed by recovery at room temperature in recording aCSF for at least 1 hour before recording. Ensure continuous carbogenation.
-
Protocol 2: DAMGO TFA Application and Electrophysiological Recording
This protocol outlines the procedures for whole-cell patch-clamp and field potential recordings to study the effects of DAMGO.
Materials:
-
Prepared acute brain slices in a recording chamber
-
Recording aCSF
-
This compound stock solution (e.g., 1 mM in water, stored at -20°C)
-
Perfusion system
-
Electrophysiology rig (amplifier, micromanipulators, microscope with IR-DIC optics)
-
Glass micropipettes (for patch-clamp and field recordings)
-
Internal solution for patch-clamp (e.g., K-gluconate based)
-
Data acquisition software
A. Whole-Cell Patch-Clamp Recording:
-
Prepare for Recording:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at room temperature or near-physiological temperature.
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution (e.g., K-gluconate based for current-clamp and voltage-clamp recordings of postsynaptic currents).
-
-
Establish a Recording:
-
Visually identify a neuron using IR-DIC optics.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Baseline Recording: Record baseline synaptic activity (e.g., evoked EPSCs/IPSCs, mEPSCs/mIPSCs) or intrinsic properties (e.g., resting membrane potential, firing pattern) for a stable period (e.g., 5-10 minutes).
-
DAMGO Application: Dilute the DAMGO stock solution into the recording aCSF to the final desired concentration (e.g., 300 nM - 1 µM) and switch the perfusion to the DAMGO-containing solution.
-
Record DAMGO Effect: Continue recording to observe the effect of DAMGO, which should manifest within a few minutes.
-
Washout: Switch the perfusion back to the standard aCSF to wash out the drug and observe the reversal of its effects.
-
(Optional) Antagonist Application: To confirm the effect is mediated by µ-opioid receptors, pre-incubate the slice with an antagonist like CTAP or naloxone before applying DAMGO.
-
B. Field Potential Recording:
-
Prepare for Recording:
-
Place a brain slice in the recording chamber as described above.
-
Fill a low-resistance glass micropipette (1-3 MΩ) with recording aCSF and place it in the brain region of interest to record the extracellular field potential.
-
Place a stimulating electrode (e.g., bipolar tungsten electrode) in an appropriate afferent pathway.
-
-
Data Acquisition:
-
Baseline Recording: Deliver electrical stimuli to evoke field excitatory postsynaptic potentials (fEPSPs) and record a stable baseline for 10-20 minutes.
-
DAMGO Application: Bath apply DAMGO at the desired concentration.
-
Record DAMGO Effect: Continue to evoke and record fEPSPs to quantify the effect of DAMGO on synaptic transmission at the population level.
-
Washout: Wash out DAMGO with standard aCSF and record the recovery.
-
Mandatory Visualizations
Caption: DAMGO signaling pathway in neurons.
Caption: Experimental workflow for brain slice electrophysiology with DAMGO.
Caption: Logical relationship of DAMGO's effects on neuronal activity.
References
- 1. DAMGO suppresses both excitatory and inhibitory synaptic transmission in supraoptic neurones of mouse hypothalamic slice preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergent, functionally independent signaling by mu and delta opioid receptors in hippocampal parvalbumin interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAMGO TFA in the Study of Synaptic Transmission and Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) trifluoroacetate (TFA) is a potent and highly selective synthetic agonist for the μ-opioid receptor (MOR). As a critical tool in neuroscience research, DAMGO TFA is instrumental in elucidating the roles of the endogenous opioid system in modulating synaptic communication and long-term plasticity. These processes, fundamental to learning, memory, and pain perception, are significantly influenced by MOR activation. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate synaptic transmission and plasticity.
Mechanism of Action
DAMGO exerts its effects by binding to and activating MORs, which are G-protein coupled receptors (GPCRs). The activation of MORs initiates a signaling cascade that primarily leads to the inhibition of neuronal activity. This is achieved through several mechanisms:
-
Presynaptic Inhibition: The predominant effect of DAMGO is the suppression of neurotransmitter release from presynaptic terminals.[1][2][3][4][5] This is primarily mediated by the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The reduction in calcium influx and hyperpolarization of the presynaptic terminal collectively decrease the probability of vesicle fusion and neurotransmitter release.
-
Postsynaptic Inhibition: In some neuronal populations, DAMGO can induce postsynaptic hyperpolarization by activating GIRK channels, thereby reducing the excitability of the postsynaptic neuron.
Quantitative Data Summary
The following table summarizes the quantitative effects of DAMGO on various parameters of synaptic transmission as reported in the literature.
| Parameter | Effect of DAMGO | Concentration | Brain Region | Cell Type | Percentage Change | Citation(s) |
| Evoked Excitatory Postsynaptic Currents (eEPSCs) | Suppression | 0.3 µM | Rostral Nucleus of the Solitary Tract | GAD67+ Neurons | 35% reduction (in normal ACSF) | |
| Suppression | 0.3 µM | Rostral Nucleus of the Solitary Tract | GAD67- Neurons | 57% reduction (in normal ACSF) | ||
| Suppression | 0.3 µM | Rostral Nucleus of the Solitary Tract | GAD67+ Neurons | 59% reduction (with inhibitory blockade) | ||
| Suppression | 0.3 µM | Rostral Nucleus of the Solitary Tract | GAD67- Neurons | 35% reduction (with inhibitory blockade) | ||
| Suppression | 1 µM | Supraoptic Nucleus | Magnocellular Neurons | Significant decrease | ||
| Evoked Inhibitory Postsynaptic Currents (eIPSCs) | Suppression | 1 µM | Supraoptic Nucleus | Magnocellular Neurons | Significant decrease | |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) | Decreased Frequency | 0.3 µM | Rostral Nucleus of the Solitary Tract | N/A | No change in amplitude | |
| Decreased Frequency | 1 µM | Supraoptic Nucleus | Magnocellular Neurons | No change in amplitude | ||
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Decreased Frequency | 1 µM | Supraoptic Nucleus | Magnocellular Neurons | No change in amplitude | |
| Paired-Pulse Ratio (PPR) | Increased | 0.3 µM | Rostral Nucleus of the Solitary Tract | GAD67+ and GAD67- Neurons | Significant increase | |
| Increased | 1 µM | Supraoptic Nucleus | Magnocellular Neurons | Significant increase | ||
| Long-Term Potentiation (LTP) | Induction upon washout | 10 µM | Spino-parabrachial Synapses | N/A | 153 ± 4% of baseline in 4/9 cells | |
| Long-Term Depression (LTD) | Induction | 0.5 µM | Spino-parabrachial Synapses | N/A | 65 ± 6% of baseline in 9/10 cells |
Signaling Pathways & Experimental Workflows
Caption: Presynaptic signaling pathway of DAMGO leading to reduced neurotransmitter release.
Caption: Experimental workflow for studying DAMGO's modulation of LTP and LTD.
Experimental Protocols
Protocol 1: Investigating the Presynaptic Effects of DAMGO on Synaptic Transmission
Objective: To determine the effect of DAMGO on presynaptic neurotransmitter release probability using paired-pulse ratio (PPR) analysis and miniature postsynaptic current (mPSC) recordings.
Materials:
-
This compound salt
-
Artificial cerebrospinal fluid (aCSF)
-
Tetrodotoxin (TTX) for mPSC recordings
-
Brain slice preparation and electrophysiology recording setup (whole-cell patch-clamp)
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus, nucleus accumbens) of a rodent. Maintain slices in oxygenated aCSF.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
For evoked responses, use a stimulating electrode to elicit excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).
-
-
Paired-Pulse Ratio (PPR) Measurement:
-
Deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) and record the resulting PSCs.
-
Establish a stable baseline PPR for at least 10 minutes.
-
Bath-apply DAMGO (0.3 - 1 µM) and continue recording the PPR for 10-15 minutes.
-
Wash out DAMGO with fresh aCSF and record for another 20-30 minutes to observe recovery.
-
Calculate the PPR as the amplitude of the second PSC divided by the amplitude of the first PSC. An increase in PPR is indicative of a presynaptic site of action.
-
-
Miniature Postsynaptic Current (mPSC) Recording:
-
In a separate set of experiments, add TTX (0.5 - 1 µM) to the aCSF to block action potential-dependent neurotransmitter release.
-
Record spontaneous mPSCs for a stable baseline period (10 minutes).
-
Bath-apply DAMGO (0.3 - 1 µM) and record mPSCs for 10-15 minutes.
-
Perform a washout and record for a further 20-30 minutes.
-
Analyze the frequency and amplitude of mPSCs. A decrease in frequency without a change in amplitude suggests a presynaptic mechanism of action.
-
Protocol 2: Modulation of Long-Term Potentiation (LTP) by DAMGO
Objective: To investigate the effect of MOR activation by DAMGO on the induction and expression of LTP.
Materials:
-
This compound salt
-
aCSF
-
Brain slice preparation and electrophysiology recording setup (field potential or whole-cell recording)
Procedure:
-
Slice Preparation and Recording Setup: Prepare acute hippocampal slices and establish either a field potential recording in the stratum radiatum of the CA1 region or a whole-cell recording from a CA1 pyramidal neuron.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) or EPSCs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
DAMGO Application and LTP Induction (Method A: Post-Washout Induction):
-
Bath-apply a high concentration of DAMGO (e.g., 10 µM) for 10-15 minutes.
-
Perform an abrupt washout of DAMGO with fresh aCSF.
-
Immediately following washout, deliver a high-frequency stimulation (HFS) protocol to induce LTP (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
-
DAMGO Application and LTP Induction (Method B: Induction in the presence of DAMGO):
-
Establish a stable baseline as described in step 2.
-
Bath-apply a low to moderate concentration of DAMGO (e.g., 0.5 - 1 µM).
-
After 10-15 minutes of DAMGO application, deliver the HFS protocol.
-
Continue recording in the presence of DAMGO for a period, followed by a washout to observe any persistent changes.
-
-
Data Analysis: Normalize the fEPSP slope or EPSC amplitude to the baseline period. A sustained increase in the synaptic response of >20% for at least 60 minutes is typically considered LTP.
Protocol 3: Induction of Long-Term Depression (LTD) by DAMGO
Objective: To induce LTD through the activation of MORs with DAMGO.
Materials:
-
This compound salt
-
aCSF
-
Brain slice preparation and electrophysiology recording setup (field potential or whole-cell recording)
Procedure:
-
Slice Preparation and Recording Setup: Prepare acute slices from a region known to express opioid-dependent LTD (e.g., spino-parabrachial pathway) and establish recordings.
-
Baseline Recording: Record stable baseline synaptic responses for at least 20-30 minutes.
-
LTD Induction (Method A: Low-Frequency Stimulation in DAMGO):
-
Bath-apply a low concentration of DAMGO (e.g., 0.5 µM).
-
After 10-15 minutes, deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
Continue recording for at least 60 minutes post-LFS.
-
-
LTD Induction (Method B: Precipitated Washout):
-
Bath-apply a low concentration of DAMGO (e.g., 0.5 µM) for 10-15 minutes.
-
Induce a precipitated washout by applying a MOR antagonist (e.g., naloxone or CTAP).
-
Continue recording for at least 60 minutes to monitor the depression of the synaptic response.
-
-
Data Analysis: Normalize the fEPSP slope or EPSC amplitude to the baseline period. A sustained decrease in the synaptic response of >20% for at least 60 minutes is considered LTD.
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the intricate roles of the μ-opioid system in synaptic function. The protocols outlined above provide a framework for investigating its effects on synaptic transmission and long-term plasticity. Researchers should optimize concentrations and stimulation parameters based on the specific brain region and neuronal population under investigation. Careful experimental design and data analysis will continue to advance our understanding of opioid-mediated neuromodulation.
References
- 1. DAMGO suppresses both excitatory and inhibitory synaptic transmission in supraoptic neurones of mouse hypothalamic slice preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Administration of DAMGO TFA in Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of [D-Ala2, N-MePhe4, Gly-ol5]-enkephalin trifluoroacetate salt (DAMGO TFA), a highly selective and potent mu-opioid receptor (MOR) agonist, in preclinical analgesia research. Due to its peptide nature and limited ability to cross the blood-brain barrier, central administration, particularly intrathecal (i.t.) injection, is the preferred method for studying its potent analgesic effects mediated by spinal MORs.[1]
Mechanism of Action
DAMGO exerts its analgesic effects by selectively binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gi/o).[1] Upon activation by DAMGO, the G-protein dissociates into its Gαi and Gβγ subunits, initiating a signaling cascade that leads to a reduction in neuronal excitability.[1] This is achieved through several mechanisms, including the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2] The modulation of ion channels, including the inhibition of Ca2+ channels, also plays a crucial role in its mechanism of action.
Signaling Pathway of DAMGO-Mediated Analgesia
Caption: Signaling cascade initiated by DAMGO binding to the mu-opioid receptor.
Quantitative Data
Binding Affinity of DAMGO
DAMGO exhibits high selectivity for the mu-opioid receptor compared to delta and kappa-opioid receptors.
| Receptor Subtype | Ki (nM) for human receptors |
| Mu (µ) | 1.18 |
| Delta (δ) | 1,430 |
| Kappa (κ) | 213 |
In Vivo Analgesic Efficacy
Intrathecal administration of DAMGO produces a potent, dose-dependent analgesic effect in rodent models.
| Species | Dose Range (Intrathecal) | Observed Analgesic Effect | Reference |
| Rat | 8 and 16 µg (i.c.v.) | Significant and prolonged elevation of plasma corticosterone, indicating HPA axis stimulation. | |
| Rat | 0.5-2 mg/kg (i.v.) | Significant, dose-dependent anti-nociceptive effects on injured paws. | |
| Mouse | 50 ng (i.t.) daily for 5 days | Attenuation of DAMGO-induced G-protein activation, suggesting tolerance development. |
Note: The route of administration significantly impacts the effective dose. Intrathecal doses are substantially lower than intravenous doses.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound salt
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required amount of this compound to achieve the desired final concentration.
-
Reconstitute the peptide in sterile 0.9% saline or aCSF. Ensure the vehicle is pH-neutral and isotonic.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Prepare fresh solutions on the day of the experiment or store aliquots at -20°C or -80°C for long-term stability. For stock solutions stored at -80°C, use within 6 months; for -20°C, use within 1 month.
Protocol 2: Intrathecal Injection in Rodents
This protocol describes the direct lumbar puncture method for intrathecal administration in rats.
Materials:
-
Hamilton syringe (10-50 µL) with a 30-gauge or smaller needle
-
Anesthetic (e.g., Isoflurane)
-
Restraining device (optional)
-
Prepared this compound solution
Procedure:
-
Animal Preparation: Lightly anesthetize the animal (e.g., with isoflurane). Proper handling and anesthesia are crucial for a successful and humane injection.
-
Injection Site Identification: Position the animal on a firm surface. Palpate the animal's back to locate the space between the L5 and L6 vertebrae. This can be identified by locating the iliac crests; the L6 vertebra is situated between them.
-
Injection: Carefully insert the 30-gauge needle into the intervertebral space, aiming slightly caudally. A characteristic tail-flick or a slight dural pop indicates successful entry into the subarachnoid space.
-
Administration: Slowly inject the desired volume of the this compound solution (typically 5-10 µL for mice and 10-20 µL for rats).
-
Recovery: Withdraw the needle and allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal for any signs of distress or motor impairment.
For long-term studies, surgical implantation of an intrathecal catheter connected to an osmotic minipump can be utilized for continuous infusion.
Experimental Workflow for Analgesia Studies
Caption: A standard experimental workflow for analgesia studies using intrathecal DAMGO.
Important Considerations
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Dose-Response: Establish a dose-response curve to determine the optimal dose for producing analgesia without significant side effects.
-
Side Effects: Monitor for potential side effects such as respiratory depression, although DAMGO is reported to have a wider therapeutic window than morphine. Other potential effects include hypermotility at certain doses.
-
Tolerance: Be aware that chronic administration of DAMGO can lead to the development of tolerance, characterized by a decrease in the analgesic effect over time.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of spinal mu-opioid receptors in analgesia and to develop novel pain therapeutics.
References
Application Notes and Protocols for Behavioral Assays Using DAMGO TFA in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a potent and highly selective synthetic opioid peptide agonist for the µ-opioid receptor (MOR). Its trifluoroacetate salt (TFA) is a common formulation used in research. DAMGO is an invaluable tool in pain research, utilized to investigate the mechanisms of opioid-mediated analgesia and to characterize the antinociceptive effects of novel compounds. This document provides detailed application notes and protocols for employing DAMGO TFA in three standard behavioral assays for assessing pain in animal models: the hot plate test, the formalin test, and the von Frey test.
Mechanism of Action
DAMGO exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems. Activation of MORs by DAMGO initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.
Signaling Pathway of DAMGO at the µ-Opioid Receptor
Upon binding of DAMGO to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron and decrease neurotransmitter release, respectively, thereby dampening the pain signal.
Caption: DAMGO signaling pathway via the µ-opioid receptor.
Experimental Workflow for Analgesic Testing
A typical workflow for assessing the analgesic effects of this compound involves several key stages, from animal acclimatization to data analysis. This ensures the welfare of the animals and the reliability of the experimental results.
Caption: General experimental workflow for analgesic studies.
Behavioral Assays: Protocols and Data
The following sections detail the protocols for three commonly used behavioral assays to assess nociception and the analgesic effects of this compound. The quantitative data provided are representative examples from published studies and should be adapted based on the specific experimental design, animal strain, and route of administration.
Note on DAMGO vs. This compound: The provided quantitative data is based on studies using DAMGO. The trifluoroacetate (TFA) salt is not expected to significantly alter the in vivo analgesic efficacy of the DAMGO peptide at the receptor level. However, it is crucial to account for the molecular weight difference when preparing solutions if dosing is based on mass.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception, primarily reflecting a supraspinal response to a heat stimulus.
Experimental Protocol
Materials:
-
Hot plate apparatus with adjustable temperature and a timer.
-
Plexiglas cylinder to confine the animal on the heated surface.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control (e.g., sterile saline).
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes before the experiment. Handle the animals for several days leading up to the test to minimize stress.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (typically 52-55°C for mice).
-
Baseline Latency: Gently place the animal on the hot plate within the Plexiglas cylinder and start the timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping. Stop the timer at the first clear sign of a nociceptive response and record the latency. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. Animals not responding within the cut-off time are removed and assigned the maximum latency score.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, intracerebroventricular).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot plate test as described in step 3.
-
Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Quantitative Data: Dose-Dependent Effect of Intrathecal DAMGO on Thermal Nociception in Rats
| DAMGO Dose (pmol, i.t.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Vehicle | 8.2 ± 0.5 |
| 10 | 10.5 ± 0.8 |
| 30 | 14.8 ± 1.2* |
| 100 | 18.5 ± 1.5 |
| 300 | 22.1 ± 1.9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is representative based on findings from Chacur et al., 2019.
Formalin Test
The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response. The early phase (Phase 1) is characterized by acute nociception due to direct activation of nociceptors, while the late phase (Phase 2) involves inflammatory pain and central sensitization.
Experimental Protocol
Materials:
-
Observation chambers with a clear floor.
-
Mirror placed at an angle beneath the chamber for clear observation of the paws.
-
Video recording equipment (optional but recommended for accurate scoring).
-
Syringes for formalin and drug administration.
-
Formalin solution (typically 1-5% in sterile saline).
-
This compound solution and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimatization: Place the animals in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection (e.g., 15-30 minutes).
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL for mice, 50 µL for rats) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately return the animal to the observation chamber and start a timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The analgesic effect of this compound is determined by the reduction in the duration of these behaviors compared to the vehicle-treated group.
Quantitative Data: Dose-Dependent Effect of Intrathecal DAMGO on Formalin-Induced Nociception in Mice
| DAMGO Dose (pmol, i.t.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle | 45.2 ± 5.1 | 180.5 ± 15.3 |
| 3 | 30.1 ± 4.5 | 125.8 ± 12.1 |
| 10 | 15.8 ± 3.2 | 65.2 ± 8.9 |
| 30 | 5.3 ± 1.8 | 20.7 ± 5.4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is representative based on findings from Fujimoto et al.
Von Frey Test
The von Frey test is used to assess mechanical allodynia (a painful response to a normally non-painful stimulus) and hyperalgesia. It measures the mechanical withdrawal threshold of the paw in response to calibrated monofilaments.
Experimental Protocol
Materials:
-
A set of calibrated von Frey filaments of varying stiffness.
-
Elevated mesh platform.
-
Individual testing chambers.
-
This compound solution and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimatization: Place the animals in the individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30-60 minutes until exploratory behavior ceases.
-
Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds. A positive response is a brisk withdrawal, licking, or flinching of the paw. The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Threshold: At predetermined time points after administration, re-assess the paw withdrawal threshold using the same procedure as in step 2.
-
Data Analysis: The analgesic effect is determined by the increase in the paw withdrawal threshold (in grams) in the this compound-treated group compared to the vehicle-treated group.
Quantitative Data: Dose-Dependent Effect of Intrathecal DAMGO on Mechanical Nociception in Rats
| DAMGO Dose (pmol, i.t.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | 4.5 ± 0.3 |
| 10 | 6.8 ± 0.5* |
| 30 | 9.2 ± 0.8 |
| 100 | 12.5 ± 1.1 |
| 300 | 14.8 ± 1.3** |
*p < 0.05, **p < 0.01 compared to vehicle. Data is representative based on findings from Chacur et al., 2019.
Conclusion
This compound is a powerful tool for studying µ-opioid receptor-mediated analgesia. The hot plate, formalin, and von Frey tests are robust and reliable behavioral assays for characterizing the antinociceptive effects of this compound in various pain states. The protocols and representative data provided in these application notes serve as a guide for researchers to design and execute their own preclinical pain studies. It is essential to optimize experimental parameters and perform pilot studies to ensure the validity and reproducibility of the findings.
Application Notes and Protocols for the Long-Term Stability of DAMGO TFA in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide that is a potent and highly selective agonist for the μ-opioid receptor.[1] As a trifluoroacetate (TFA) salt, DAMGO TFA is widely used in pharmacological research to study the physiological and pathological roles of the μ-opioid receptor system. The reliability and reproducibility of experimental results using this compound are critically dependent on the integrity of the peptide in solution. Peptides are susceptible to degradation, which can lead to a loss of biological activity and the generation of confounding impurities.
These application notes provide a comprehensive overview of the long-term stability of this compound in common laboratory solutions. Detailed protocols for assessing its chemical stability by High-Performance Liquid Chromatography (HPLC) and its biological activity via a receptor binding assay are provided. Adherence to these guidelines will help ensure the consistent performance of this compound in your research applications.
Mu-Opioid Receptor Signaling Pathway
DAMGO exerts its biological effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[2] Upon activation, the receptor promotes the exchange of GDP for GTP on the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems. The primary signaling cascades include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent DAMGO TFA Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the synthetic µ-opioid receptor agonist, DAMGO, particularly when trifluoroacetic acid (TFA) is present as a counterion from peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: My DAMGO solution is freshly prepared, but I'm seeing lower than expected potency (higher EC50) in my functional assays. What could be the cause?
A1: Several factors could contribute to lower than expected potency. One common issue is the presence of residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process.[1] TFA is a strong acid and can lower the pH of your stock solution and final assay buffer.[1] The binding and G-protein activation of DAMGO are known to be pH-sensitive, with acidic conditions reducing its efficacy.[2] Additionally, improper storage of DAMGO, such as repeated freeze-thaw cycles, can lead to peptide degradation.[3]
Q2: I am observing high background noise in my [³H]-DAMGO radioligand binding assay. What are the likely sources and how can I reduce it?
A2: High background in radioligand binding assays is a frequent problem. Common causes include:
-
Non-specific binding of the radioligand: [³H]-DAMGO may stick to the filter plates, tubes, or other proteins in your membrane preparation.[4] Using low-protein binding labware and pre-soaking filter mats in a blocking agent like 0.5% polyethyleneimine (PEI) can help mitigate this.
-
Radioligand degradation: Degraded radioligand can become "sticky" and contribute to high background. Ensure your radioligand is within its expiration date and stored correctly.
-
Ineffective washing: Insufficient washing of the filters after incubation can leave unbound radioligand behind. Optimize your wash steps by increasing the number of washes or the volume of wash buffer.
Q3: My DAMGO peptide won't fully dissolve in my aqueous buffer. What can I do?
A3: DAMGO is generally soluble in water. However, if you encounter solubility issues, it could be due to the peptide's net charge at the buffer's pH or the presence of hydrophobic residues. First, try gentle warming or vortexing. If that fails, you can try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) before slowly adding it to your aqueous buffer with constant stirring. Be mindful that the final concentration of the organic solvent should be compatible with your assay system.
Q4: Can residual TFA from DAMGO synthesis directly interfere with my GTPγS or cAMP assay readouts?
A4: Yes, residual TFA can interfere with these functional assays. Beyond altering the pH, TFA has been shown to act as an unintended allosteric modulator of some receptors. This could potentially alter the conformation of the µ-opioid receptor and affect DAMGO's ability to activate G-proteins. Furthermore, TFA can be cytotoxic in cell-based assays, which would impact the results of cAMP assays performed in whole cells. For sensitive assays, it is recommended to use DAMGO that has been exchanged into a more biologically compatible salt form, such as acetate or hydrochloride.
Q5: I'm seeing a progressive decrease in the maximal response to DAMGO in my experiments over time. What could be happening?
A5: This phenomenon is likely due to receptor desensitization and internalization. Continuous or repeated exposure to an agonist like DAMGO can lead to the phosphorylation of the µ-opioid receptor, which uncouples it from its G-protein and targets it for removal from the cell surface. To minimize this, consider shorter incubation times or including a washout step between agonist applications in your experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for DAMGO, highlighting the impact of experimental conditions on its activity.
Table 1: DAMGO Binding Affinity (Ki) and Functional Potency (EC50) at the µ-Opioid Receptor
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference(s) |
| Ki | ~1.18 - 2.42 nM | Human µ-opioid receptor (HEK293 cells) | [³H]-DAMGO Radioligand Binding | |
| EC50 | ~222 nM | C6µ cell membranes | [³⁵S]GTPγS Binding | |
| EC50 | Varies (nM to µM range) | Various | cAMP Inhibition | |
| EC50 (pH 7.4) | Significantly lower | MOR-WT membranes | [³⁵S]GTPγS Binding | |
| EC50 (pH 6.0) | Significantly higher | MOR-WT membranes | [³⁵S]GTPγS Binding |
Table 2: Impact of pH on DAMGO Binding and G-Protein Activation
| pH | [³H]-DAMGO Binding (Normalized) | DAMGO-induced [³⁵S]-GTPγS Binding (Normalized) | Reference(s) |
| 7.4 | 100% | 100% | |
| 6.5 | Trend towards decrease | Significantly reduced | |
| 6.0 | Abolished | Significantly reduced |
Detailed Experimental Protocols
[³H]-DAMGO Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to compete with the binding of [³H]-DAMGO.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
[³H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
Unlabeled DAMGO or other µ-opioid ligands (for non-specific binding and as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled naloxone (e.g., 10 µM) or unlabeled DAMGO.
-
Test Compound: 50 µL of serial dilutions of your test compound.
-
-
Add 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, typically 1-2 nM) to all wells.
-
Add 100 µL of the membrane suspension to all wells. The final assay volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by DAMGO at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS (for non-specific binding)
-
GDP
-
DAMGO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the µ-opioid receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of serial dilutions of DAMGO or vehicle control.
-
50 µL of membrane suspension (10-20 µg protein/well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the wells with ice-cold wash buffer.
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity.
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response) against the log concentration of DAMGO.
-
Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.
-
cAMP Inhibition Assay
Objective: To measure the inhibition of adenylyl cyclase activity by DAMGO through the Gαi-coupled µ-opioid receptor.
Materials:
-
Cells stably expressing the µ-opioid receptor (e.g., CHO or HEK293 cells)
-
DAMGO
-
Forskolin (or another adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: On the day of the assay, replace the growth medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 20-30 minutes at 37°C.
-
Agonist Treatment: Add serial dilutions of DAMGO to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of DAMGO.
-
Determine the EC50 value from the resulting dose-response curve.
-
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Modulation of μ‐opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mu opioid agonist DAMGO stimulates cAMP production in SK-N-SH cells through a PLC-PKC-Ca++ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Preventing DAMGO (TFA Salt) Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) trifluoroacetate (TFA) salt in experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should I store DAMGO (TFA salt) powder?
A1: DAMGO (TFA salt) as a solid powder should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] For long-term storage, some suppliers recommend -80°C for up to two years.[3] It is crucial to keep the container tightly sealed and protected from moisture.
Q2: What is the best way to prepare a DAMGO stock solution for long-term storage?
A2: For long-term storage, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. In these solvents, DAMGO (TFA salt) is soluble up to approximately 30 mg/mL. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: Can I prepare and store DAMGO in aqueous solutions like PBS or cell culture media?
A3: While DAMGO is soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL, it is not recommended to store these solutions for more than one day. Peptides in aqueous solutions are susceptible to degradation through hydrolysis, especially at non-neutral pH.
Q4: What is the trifluoroacetate (TFA) salt, and can it affect my experiments?
A4: TFA is a counterion used to stabilize the peptide during purification and storage. In most biological assays where the final concentration of DAMGO is in the nanomolar to micromolar range, the concentration of TFA is negligible and unlikely to affect the experiment. However, at very high concentrations, TFA can be acidic and may influence cell proliferation or other cellular functions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with DAMGO (TFA salt).
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Question: My results with DAMGO are variable between experiments, or the observed effect is weaker than anticipated. What could be the cause?
-
Answer:
-
Potential Cause 1: Degradation of DAMGO in aqueous working solutions. As stated in the FAQs, aqueous solutions of DAMGO are not stable for long periods. If you are using a working solution that was prepared and stored for more than a day, the peptide may have degraded, leading to a lower effective concentration.
-
Solution 1: Always prepare fresh working solutions of DAMGO in your aqueous experimental buffer (e.g., PBS, aCSF, or cell culture medium) from a frozen organic stock solution on the day of the experiment.
-
Potential Cause 2: Multiple freeze-thaw cycles of the stock solution. Repeatedly freezing and thawing your DAMGO stock solution can lead to peptide degradation.
-
Solution 2: Aliquot your stock solution into single-use volumes before freezing to minimize freeze-thaw cycles.
-
Potential Cause 3: Incorrect DAMGO concentration. Ensure accurate calculation of the required mass for your stock solution, taking into account the molecular weight of the TFA salt.
-
Solution 3: Use the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate concentration calculations.
-
Issue 2: Complete loss of DAMGO activity.
-
Question: My DAMGO solution shows no biological activity. What should I check?
-
Answer:
-
Potential Cause 1: Improper long-term storage. Storing the solid DAMGO or organic stock solutions at improper temperatures or with exposure to moisture can lead to significant degradation.
-
Solution 1: Always store the solid peptide at -20°C or -80°C in a tightly sealed container. Store organic stock solutions at -20°C or -80°C in tightly sealed vials.
-
Potential Cause 2: Chemical incompatibility. DAMGO may be incompatible with strong acids, alkalis, or strong oxidizing/reducing agents in your experimental buffer.
-
Solution 2: Review the composition of your buffers and media for any potentially reactive components.
-
Potential Cause 3: Adsorption to plasticware. Peptides can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Solution 3: Consider using low-adhesion microcentrifuge tubes and pre-rinsing pipette tips with the solution.
-
Issue 3: Unexpected cellular responses or toxicity.
-
Question: I'm observing unexpected changes in cell health or responses that are not typical of µ-opioid receptor activation. Why might this be happening?
-
Answer:
-
Potential Cause 1: High concentration of organic solvent in the final working solution. The organic solvent used for the stock solution (e.g., DMSO) can have physiological effects at low concentrations.
-
Solution 1: Ensure that the final concentration of the organic solvent in your experimental setup is insignificant and below the tolerance level of your specific cells or tissue. A vehicle control with the same final solvent concentration should always be included.
-
Potential Cause 2: Degradation products may have off-target effects. While specific degradation products of DAMGO are not well-characterized in the literature, peptide fragments or modified peptides could potentially interact with other cellular components.
-
Solution 2: The best way to mitigate this is to prevent degradation by following the recommended handling and storage procedures.
-
Quantitative Data Summary
| Parameter | Value | Solvents | Citations |
| Storage Stability (Solid) | ≥ 4 years at -20°C | N/A | , |
| 1 year at -20°C / 2 years at -80°C | N/A | ||
| Storage Stability (Stock Solution) | 1 month at -20°C / 6 months at -80°C | DMSO, DMF, Ethanol | , |
| Storage Stability (Aqueous Solution) | Not recommended for more than one day | PBS (pH 7.2), Water | , |
| Solubility | ~30 mg/mL | DMSO, DMF, Ethanol | |
| ~5 mg/mL | PBS (pH 7.2) | , | |
| ≥ 100 mg/mL | Water |
Experimental Protocols
Protocol for Preparation of DAMGO (TFA Salt) Stock and Working Solutions
This protocol provides a step-by-step guide to minimize degradation during solution preparation.
Materials:
-
DAMGO (TFA salt) solid powder
-
Anhydrous DMSO, DMF, or ethanol
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Experimental aqueous buffer (e.g., sterile PBS, aCSF, or cell culture medium)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO): a. Equilibrate the DAMGO (TFA salt) vial to room temperature before opening to prevent condensation. b. Weigh the required amount of DAMGO (TFA salt) in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex gently until the solid is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Prepare Working Solution (on the day of the experiment): a. Thaw one aliquot of the DAMGO stock solution at room temperature. b. Perform a serial dilution of the stock solution with your final experimental aqueous buffer to achieve the desired working concentration. c. Ensure the final concentration of the organic solvent is minimal and consistent across all experimental and control groups. d. Use the freshly prepared working solution immediately. Do not store aqueous dilutions of DAMGO.
Visualizations
Caption: DAMGO activates the µ-opioid receptor, leading to G-protein signaling.
Caption: Recommended workflow for preparing DAMGO solutions to prevent degradation.
References
- 1. Hydrolysis of enkephalins in homogenates of anterior segment tissues of the albino rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
optimizing DAMGO TFA concentration for dose-response curves
This guide provides troubleshooting advice and frequently asked questions for researchers using DAMGO TFA to generate dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) trifluoroacetate (TFA) is a potent and highly selective synthetic peptide agonist for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2][3][4] Its primary mechanism involves binding to the MOR, which activates an intracellular signaling cascade. This typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels and modulation of various cellular functions.[2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental consistency. This compound is typically supplied as a solid that is stable for at least four years when stored at -20°C.
-
Solubilization: First, dissolve the this compound solid in a suitable solvent. For high-concentration stock solutions, organic solvents like DMSO, ethanol, or dimethylformamide (DMF) are recommended. Alternatively, aqueous stock solutions can be prepared by dissolving the solid directly in water or a buffer like PBS.
-
Storage: Once in solution, it is crucial to aliquot the stock and store it frozen to prevent degradation from repeated freeze-thaw cycles. For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Working Solutions: Prepare fresh dilutions of the stock solution into your aqueous assay buffer or isotonic saline immediately before an experiment. If using an aqueous stock, it's recommended to filter and sterilize the solution through a 0.22 µm filter before preparing the final working dilutions.
Q3: What is a typical concentration range for generating a DAMGO dose-response curve?
The optimal concentration range depends heavily on the cell type, receptor expression levels, and the specific assay being used. However, published studies provide a general starting point.
-
Effective Concentrations: Researchers have used concentrations ranging from the low nanomolar to the mid-micromolar range. For example, studies have successfully generated curves using ranges like 30 nM to 1000 nM and 0.001 µM to 10 µM.
-
EC50 Values: The half-maximal effective concentration (EC50) can vary significantly. One study measuring potassium currents in neurons reported an EC50 of 102.8 nM, while a receptor internalization assay in a recombinant cell line found an EC50 of approximately 1.4 µM.
-
Recommendation: It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) using a log or half-log dilution series to identify the sensitive range for your specific system.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO, Ethanol, DMF | ~30 mg/mL | |
| Water | 125 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Table 2: Recommended Storage of this compound Solutions
| Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Preferred for long-term storage. |
Troubleshooting Guides
Issue 1: High variability or no response in my dose-response curve.
High variability or a flat curve suggests a problem with one or more components of the experiment.
Caption: Troubleshooting logic for inconsistent DAMGO dose-response data.
-
Possible Cause 1: this compound Degradation or Precipitation.
-
Troubleshooting: Ensure the compound was fully dissolved when the stock solution was made. Visually inspect the stock for any precipitation. If the stock is old or has been through multiple freeze-thaw cycles, prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Cell Line Issues.
-
Troubleshooting: Confirm that your cell line robustly expresses functional mu-opioid receptors. Expression levels can decrease with high passage numbers. Use low-passage cells and verify their health and viability before each experiment. High cell density can sometimes mask cellular responses, so ensure consistent plating and avoid over-confluence.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting: Perform a time-course experiment to determine the optimal incubation period for DAMGO in your specific cell line and assay. For example, 30 minutes is often sufficient for receptor internalization in HEK293 cells. Also, ensure your chosen dose range is appropriate; if the entire curve is flat, your concentrations may be too high or too low.
-
Issue 2: My results are not reproducible between experiments.
Lack of reproducibility often points to subtle variations in experimental execution.
-
Possible Cause 1: Inconsistent Solution Preparation.
-
Troubleshooting: Always prepare working solutions fresh from a validated stock aliquot just before the experiment. Ensure that the final concentration of any organic solvent (like DMSO) is consistent across all wells and is at a level that does not affect cell physiology.
-
-
Possible Cause 2: Variations in Cell Culture.
-
Troubleshooting: Standardize your cell culture protocol. Use cells from the same passage number for a set of related experiments, plate them at a consistent density, and ensure they are in the same growth phase (e.g., 80-90% confluency) when you begin the treatment.
-
-
Possible Cause 3: Assay Drift.
-
Troubleshooting: Always run a positive and negative control within each experiment. For instance, in a cAMP assay, use forskolin as a positive control to ensure the assay system is working. Normalizing your data to these internal controls can help reduce inter-experimental variability.
-
Experimental Protocols & Visualizations
General Workflow for Dose-Response Curve Optimization
This workflow outlines the key steps from preparation to data analysis for generating a reliable dose-response curve.
Caption: Standard experimental workflow for DAMGO dose-response analysis.
Protocol: Mu-Opioid Receptor Internalization Assay
This protocol provides a method to quantify DAMGO-induced receptor internalization using immunofluorescence.
-
Cell Plating: Plate cells known to express the mu-opioid receptor (e.g., HEK293-MOR) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
DAMGO Treatment: Prepare a serial dilution of DAMGO in pre-warmed assay buffer. Aspirate the culture medium from the cells and replace it with the DAMGO dilutions or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Fixation: Aspirate the treatment solution and wash the cells once with cold PBS. Fix the cells by adding 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining:
-
Wash the cells three times with PBS.
-
To specifically label surface receptors, do not permeabilize the cells. Incubate with a primary antibody targeting an extracellular epitope of the mu-opioid receptor for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
-
Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
-
Analysis: Quantify the mean fluorescence intensity on the cell surface for each treatment group. A decrease in surface fluorescence compared to the vehicle-treated control indicates receptor internalization.
DAMGO Signaling Pathway
DAMGO binding to the mu-opioid receptor (MOR) initiates several downstream events.
Caption: Simplified signaling pathway following DAMGO binding to the MOR.
References
addressing DAMGO TFA non-specific binding to labware
This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding (NSB) of DAMGO TFA salt to laboratory equipment. It is intended for researchers, scientists, and drug development professionals working with this selective mu-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is DAMGO and why is it supplied as a TFA salt?
DAMGO ([D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin) is a synthetic peptide that acts as a highly selective agonist for the μ-opioid receptor.[1][2] It is widely used in neuroscience research to study pain, addiction, and other opioid-related pathways.[3] During its chemical synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), Trifluoroacetic acid (TFA) is often used as an ion-pairing agent to improve separation and peak shape.[4][5] Consequently, the final lyophilized peptide product is often a TFA salt, where the negatively charged trifluoroacetate ion forms an ionic bond with positively charged groups on the DAMGO peptide.
Q2: What is non-specific binding (NSB) and why is it a concern for DAMGO?
Non-specific binding, or adsorption, is the unintended adhesion of molecules, like peptides, to the surfaces of labware such as microcentrifuge tubes, pipette tips, and microplates. This is a significant issue for peptides due to their amphipathic nature, which can lead to interactions with both hydrophobic and hydrophilic surfaces. For DAMGO, significant loss of the peptide due to adsorption to polymer 96-well plates has been reported, which can lead to inaccurate experimental results, including underestimated potency and affinity. This loss can be substantial, with studies on other cationic peptides showing that 90% or more of the peptide can be lost from a solution at typical experimental concentrations.
Q3: Which labware materials are most problematic for DAMGO non-specific binding?
Both glass and plastic surfaces can be problematic for peptide adsorption. Standard borosilicate glass has a negatively charged surface that can attract positively charged peptides. While polypropylene is often considered a better choice than glass for peptides, standard polypropylene can still exhibit significant non-specific binding. A study specifically investigating DAMGO found that significant signal loss occurred in six out of eight different types of polypropylene and modified polystyrene 96-well plates tested. Therefore, assuming any standard plasticware is inert is not recommended. Specially treated "low protein binding" polypropylene or the use of blocking agents is often necessary.
Q4: How might the TFA counter-ion influence DAMGO's non-specific binding?
The TFA counter-ion can influence a peptide's physicochemical properties, including its secondary structure and interactions with surfaces. TFA forms a strong ion pair with positively charged functional groups on peptides. While the direct effect of the TFA counter-ion on DAMGO's NSB is not extensively documented, it is known that counter-ions can affect a peptide's conformation and interactions. It is possible that the presence of the highly electronegative fluorine atoms in the TFA counter-ion could modulate the peptide's interaction with surfaces. For sensitive biological assays, it is sometimes necessary to exchange the TFA for a more biologically benign counter-ion like chloride or acetate.
Troubleshooting Guides
Problem: I'm observing low, variable, or inconsistent results in my DAMGO-based assay.
This is a common issue and is frequently caused by the loss of the DAMGO peptide due to non-specific binding to labware. The following guide provides a systematic approach to diagnose and mitigate this problem.
Step 1: Evaluate Your Current Labware and Experimental Conditions
The first step is to critically assess the materials that come into contact with your DAMGO solutions.
-
Labware Material: Are you using standard borosilicate glass or polypropylene tubes/plates? Both are known to cause significant peptide loss.
-
Surface Area: Are you using high-surface-area labware, such as deep-well plates or multiple transfer steps with different pipette tips? Increased surface area exposure increases the potential for loss.
-
Concentration: Are you working with low concentrations of DAMGO? Non-specific binding is more pronounced at lower analyte concentrations as a larger fraction of the total peptide is lost to surface adsorption.
-
Buffer Composition: Does your buffer lack any blocking agents? Buffers without additives like BSA or surfactants can permit greater peptide adsorption.
Step 2: Quantify DAMGO Loss in Your Current System
Before making changes, it is crucial to determine the extent of the problem in your specific workflow. This can be done by measuring the recovery of DAMGO after incubation in your labware.
Experimental Protocol: Quantification of DAMGO Non-Specific Binding
Objective: To quantify the percentage of DAMGO lost to the surface of a specific type of labware (e.g., microcentrifuge tube, well plate).
Materials:
-
This compound stock solution of known concentration.
-
Assay buffer (the same buffer used in your experiment).
-
Labware to be tested (e.g., standard polypropylene tubes, low-binding tubes).
-
Control labware known to have low NSB (e.g., silanized glass vials).
-
Analytical instrument for DAMGO quantification (e.g., LC-MS/MS, HPLC-UV).
Methodology:
-
Prepare a working solution of DAMGO in your assay buffer at a concentration relevant to your experiment (e.g., 1 µM).
-
Aliquot this working solution into several replicates of the test labware and the control labware (n=3-5 per type).
-
Prepare a "Standard" sample by aliquoting the same volume of the working solution directly into the vial used for your analytical instrument (e.g., an HPLC vial), bypassing incubation in the test labware. This represents 100% recovery.
-
Incubate the test and control labware under the same conditions as your actual experiment (e.g., 1 hour at room temperature).
-
After incubation, carefully transfer the supernatant from each test and control tube/well into a clean analytical vial. Do not rinse the incubation tube/well.
-
Analyze the concentration of DAMGO in the "Standard," "Control," and "Test" samples using your established analytical method.
-
Calculate the percent recovery for each labware type using the following formula: % Recovery = (Mean concentration in Test or Control / Mean concentration in Standard) * 100
-
The percent loss is 100% - % Recovery.
Step 3: Select and Implement a Mitigation Strategy
Based on the results from Step 2, choose one or more of the following strategies to reduce non-specific binding.
This is often the simplest and most effective solution.
-
Low-Binding Tubes: Switch from standard polypropylene tubes to commercially available "low protein binding" or "low-adsorption" tubes. These tubes are manufactured with a unique polymer mix that creates a more hydrophilic surface, significantly reducing peptide binding.
-
Polypropylene over Glass: If you are using standard glass, switching to polypropylene is generally recommended for peptides, as it can reduce adsorption caused by ionic interactions with the silanol groups on glass surfaces.
-
Silanized Glass: If glass is required for your application (e.g., for compatibility with certain organic solvents), you must use silanized (or siliconized) glassware. Silanization masks the polar hydroxyl groups on the glass surface, creating a hydrophobic and more inert barrier.
If changing labware is not feasible or does not completely solve the problem, you can add blocking agents to your solutions.
-
Add Bovine Serum Albumin (BSA): BSA is a common blocking agent that will preferentially adsorb to surfaces, "passivating" them and preventing your peptide of interest from binding. A typical starting concentration is 0.1% w/v. BSA is particularly effective but should be used with caution if you are detecting phosphoproteins, as it is not a phosphoprotein itself.
-
Add a Non-ionic Surfactant: Low concentrations (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions between the peptide and the labware surface.
-
Adjust pH or Salt Concentration: Modifying the pH of your buffer can alter the charge of both the peptide and the labware surface, potentially reducing electrostatic interactions. Increasing the ionic strength (e.g., by adding NaCl) can also help shield charged interactions.
You can pre-treat your existing labware before adding your DAMGO solution.
Experimental Protocol: Pre-treatment of Labware with BSA
-
Prepare a solution of 0.1% to 1% BSA in your assay buffer.
-
Add this solution to your tubes or plate wells, ensuring the entire surface that will contact your sample is coated.
-
Incubate for 30-60 minutes at room temperature.
-
Aspirate the BSA solution completely.
-
Gently wash the surface 1-2 times with your assay buffer to remove any unbound BSA.
-
Your labware is now pre-blocked and ready for the addition of your DAMGO solution.
Data Presentation: Non-Specific Binding of DAMGO
The following table summarizes results from a study assessing the non-specific adsorption (NSA) of DAMGO to various 96-well plates, highlighting the importance of labware selection.
| Plate Manufacturer/Type | Material | DAMGO Signal Deviation vs. Control | Conclusion on NSA |
| Manufacturer A | Polypropylene | Significant Signal Loss | High NSA |
| Manufacturer B | Polypropylene | Significant Signal Loss | High NSA |
| Manufacturer C | Polypropylene | Significant Signal Loss | High NSA |
| Manufacturer D | Polypropylene | Significant Signal Loss | High NSA |
| Manufacturer E | Polypropylene | Significant Signal Loss | High NSA |
| Manufacturer F | Polypropylene | Significant Signal Loss | High NSA |
| Thermo Scientific Deep-Well | Polypropylene | No Significant Deviation | Low / No NSA |
| Greiner Bio-One Coated | Modified Polystyrene | Significant Signal Enhancement* | Problematic for Quantification |
*Signal enhancement may be due to matrix effects or leaching from the plate coating and can interfere with quantitative analysis.
Detailed Methodologies
Protocol: Silanization of Glassware
This protocol creates a hydrophobic surface on glass labware to prevent peptide adsorption. Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment, as dichlorodimethylsilane is volatile, flammable, and corrosive.
Reagents:
-
5% (v/v) Dichlorodimethylsilane in heptane or toluene.
-
Toluene (dry).
-
Methanol (dry).
-
Acetone.
-
Distilled Water.
Procedure:
-
Thoroughly clean the glassware with detergent, rinse with tap water, and finally with distilled water.
-
Dry the glassware completely, for example, in an oven overnight at >100°C.
-
In a fume hood, fill the vessel to approximately one-third of its volume with the 5% dichlorodimethylsilane solution.
-
Agitate the vessel for 15 minutes, ensuring the entire inner surface is wetted by the solution.
-
Discard the silane solution into an appropriate waste container.
-
Rinse the glassware three times with dry toluene to remove unreacted silane.
-
Fill the vessel to one-third of its volume with dry methanol and agitate for 15 minutes to cap any remaining reactive groups.
-
Discard the methanol and rinse thoroughly with fresh methanol, followed by acetone.
-
Allow the glassware to air dry completely in the fume hood or in an oven before use.
Visualizations
Caption: DAMGO signaling pathway via the μ-opioid receptor.
References
Technical Support Center: Managing DAMGO and TFA in Long-Term Receptor Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing μ-opioid receptor (MOR) desensitization induced by DAMGO, particularly in the context of long-duration experiments. We also address potential confounding effects from trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is DAMGO and why does it cause receptor desensitization?
A1: DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin) is a potent and highly selective synthetic peptide agonist for the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1] Upon binding, DAMGO activates the MOR, leading to downstream signaling. However, prolonged or repeated exposure to high-efficacy agonists like DAMGO triggers a process called homologous desensitization.[2][3] This is a protective mechanism to prevent overstimulation of the cell. The process involves the uncoupling of the receptor from its G protein, followed by receptor internalization (removal from the cell surface), which reduces the number of available receptors to respond to the agonist, diminishing the signal over time.[1][4]
Q2: What is TFA and how can it affect my experiments?
A2: Trifluoroacetic acid (TFA) is a chemical reagent widely used during the synthesis and purification of synthetic peptides like DAMGO. It is often present in the final lyophilized peptide product as a counter-ion, forming a TFA salt. Residual TFA can interfere with experiments in several ways:
-
Biological Activity: At concentrations as low as 10 nM, TFA has been shown to inhibit cell growth in certain cultures and can have other unpredictable biological effects.
-
pH Alteration: Residual TFA can lower the pH of your stock solutions and experimental buffers, which can affect compound stability and biological activity.
-
Assay Interference: TFA can interfere with certain analytical techniques and may alter the secondary structure of peptides, complicating interpretation.
If you observe unpredictable results or cellular stress, it is advisable to perform a TFA salt exchange to a more biologically compatible salt, such as hydrochloride (HCl).
Q3: How can I identify and quantify receptor desensitization in my experiments?
A3: Receptor desensitization can be identified by a progressive decrease in the pharmacological effect of DAMGO despite its continuous presence. This can be measured using several quantitative assays:
-
Signaling Assays: Monitor the reduction in downstream signaling, such as measuring cAMP levels or GTPγS binding over time.
-
Receptor Internalization Assays: Directly visualize and quantify the movement of receptors from the cell surface into the cell interior. This is a key feature of DAMGO-induced desensitization. Common methods include immunofluorescence microscopy and cell surface ELISA.
-
Electrophysiology: In neurons, desensitization is observed as a decay in the amplitude of an agonist-induced current during prolonged application.
Q4: What are the primary molecular mechanisms of DAMGO-induced desensitization?
A4: The process is multifactorial and sequential.
-
Receptor Phosphorylation: Upon prolonged DAMGO binding, G protein-coupled receptor kinases (GRKs) are recruited to the MOR and phosphorylate specific serine and threonine residues on its intracellular tail.
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.
-
Uncoupling and Internalization: β-arrestin binding sterically hinders the receptor's interaction with G proteins, halting signaling. It also acts as an adapter protein, linking the receptor to the endocytic machinery (like clathrin), which promotes its removal from the cell surface via endocytosis.
-
Receptor Fate (Recycling vs. Downregulation): Once internalized, receptors enter endosomes. From here, they can either be dephosphorylated and recycled back to the cell membrane, restoring sensitivity, or they can be targeted for lysosomal degradation, a process known as downregulation. DAMGO is known to promote efficient receptor internalization and subsequent recycling.
Troubleshooting Guides
Problem 1: I'm observing a diminishing response to DAMGO in my long-term experiment.
This is the classic sign of receptor desensitization.
| Possible Cause | Troubleshooting Step | Rationale |
| Receptor Internalization | Quantify surface receptor levels at different time points using immunofluorescence or cell surface ELISA. | To confirm that the loss of response correlates with a decrease in surface receptors. DAMGO is known to cause robust internalization. |
| Agonist Concentration | Use the lowest effective concentration of DAMGO possible for your experiment. | Higher agonist concentrations can accelerate the rate and extent of desensitization. |
| Intermittent Dosing | If the experimental design allows, replace continuous exposure with an intermittent dosing schedule. | This can allow time for internalized receptors to recycle back to the cell surface, partially restoring sensitivity. |
| Cell Line Variation | Ensure your chosen cell line (e.g., HEK293, CHO) expresses a sufficient number of functional MORs. | The robustness of desensitization and internalization can depend heavily on receptor expression levels. |
Problem 2: My DAMGO peptide is precipitating in the aqueous buffer or media.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before diluting into your aqueous experimental buffer. | Peptides can have limited solubility in aqueous solutions. An organic stock ensures it is fully dissolved before final dilution. |
| pH of the Medium | Check the pH of your final solution. Adjust if necessary. | The solubility of peptides is often pH-dependent. |
| "Salting Out" Effect | Prepare a test batch of the final working solution without cells and observe for precipitation. Consider reducing the salt concentration of your buffer if possible. | High concentrations of salts in buffers or media can decrease the solubility of peptides. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing. | Freeze-thaw cycles can cause peptides to aggregate and precipitate. |
Problem 3: My experimental results are inconsistent, even with freshly prepared solutions.
| Possible Cause | Troubleshooting Step | Rationale |
| TFA Counter-ion Interference | Perform a salt exchange procedure to replace TFA with a more inert counter-ion like chloride (HCl). | Residual TFA from synthesis can have direct, often unpredictable, biological effects or alter the pH of your assay, leading to variability. |
| Compound Instability | Prepare solutions fresh before each experiment and keep them on ice. Conduct a forced degradation study to understand stability under your specific experimental conditions (pH, temperature, light). | Peptides in solution can be susceptible to degradation over time, especially at room temperature or 37°C. |
| Adsorption to Surfaces | Use low-protein-binding tubes and pipette tips for all steps involving the peptide. | Peptides can adsorb to plastic surfaces, reducing the effective concentration in your solution and leading to inconsistent results. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies.
Table 1: DAMGO Concentration and Incubation Times for MOR Internalization
| Cell Type | DAMGO Concentration | Incubation Time | Outcome | Citation |
| Enteric Neurons | 1 nM - 100 µM | 15 - 30 min | Concentration-dependent internalization, maximal at 15-30 min. | |
| HEK293 Cells | 1 µM | 30 min | Stimulation of MOR internalization. | |
| HEK293 Cells | 1 µM | 60 min | MOR recycling to the membrane observed. | |
| HEK293 Cells | 100 nM | Not specified | Caused significant MOR internalization. | |
| HEK293 Cells | 10 nM | Not specified | Produced negligible internalization. |
Table 2: Recovery from Desensitization
| Agonist | Treatment | Recovery Time | Outcome | Citation |
| DAMGO | 10 min application | 45 min | Significant recovery of MOR-induced current. | |
| [Met]enkephalin | 10 min application | 30 min | Complete recovery from desensitization. | |
| Enteric Neurons | DAMGO exposure | 6 hours | Receptor levels returned to baseline values. |
Experimental Protocols
Protocol 1: Immunofluorescence Assay for MOR Internalization
This protocol is adapted from methodologies used to assess DAMGO-induced receptor translocation.
-
Cell Culture: Plate cells (e.g., HEK293 stably expressing tagged MORs) on sterile glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Before the experiment, starve cells in serum-free media for 2-4 hours to reduce basal receptor internalization.
-
Agonist Treatment: Treat cells with DAMGO (e.g., 1 µM final concentration) or a vehicle control (e.g., PBS) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Immediately after treatment, wash the cells three times with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for total receptor staining): For a subset of coverslips intended to measure total receptor protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface receptor staining, omit this step.
-
Blocking: Wash cells three times with PBS and block with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody targeting the receptor's extracellular domain (for surface staining) or an intracellular epitope (for total staining) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash cells a final three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm, or by the decrease in surface fluorescence in DAMGO-treated cells compared to controls.
Protocol 2: TFA Counter-ion Exchange
This protocol allows for the exchange of TFA for chloride ions, which are more biologically compatible.
-
Dissolution: Dissolve the TFA salt of the peptide in a minimal amount of deionized water.
-
Acidification: Add a solution of 10 mM hydrochloric acid (HCl) to the peptide solution. The volume of HCl should be significantly larger than the initial dissolution volume (e.g., 100-fold excess).
-
Lyophilization: Freeze the resulting solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize it to dryness.
-
Repetition: To ensure complete exchange, repeat steps 1-3 at least two more times.
-
Final Product: The final lyophilized powder will be the peptide-HCl salt. Re-dissolve in your desired buffer for experiments. It is recommended to confirm the removal of TFA via methods like 19F-NMR if available.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Agonist-specific regulation of mu-opioid receptor desensitization and recovery from desensitization. [vivo.weill.cornell.edu]
- 4. μ-Opioid Receptor Desensitization in Mature Rat Neurons: Lack of Interaction between DAMGO and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in DAMGO TFA Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using DAMGO TFA salt in behavioral studies. Our goal is to help you minimize variability and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is DAMGO and why is it supplied as a TFA salt?
A1: DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) is a potent and highly selective synthetic peptide agonist for the µ-opioid receptor (MOR). It is widely used in research to study the physiological and behavioral effects mediated by MORs, such as analgesia, reward, and respiratory depression.[1] During its chemical synthesis and purification, Trifluoroacetic Acid (TFA) is often used as a cleavage agent and as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] This process results in the final peptide product being a salt with the trifluoroacetate counter-ion.
Q2: Can the TFA counter-ion affect my behavioral experiments?
A2: Yes, the TFA counter-ion has the potential to introduce variability and directly affect experimental outcomes.[4] Residual TFA can alter the peptide's secondary structure and solubility.[5] Furthermore, TFA itself can exert biological effects, including toxicity, inhibition or stimulation of cell proliferation, and eliciting immune responses. For sensitive in vivo studies, these effects can confound the interpretation of results attributed to DAMGO.
Q3: What are the best practices for dissolving this compound for in vivo use?
A3: For basic peptides like DAMGO (which has a net positive charge), the recommended starting solvent is sterile, distilled water. If solubility is an issue, a dilute solution of acetic acid (10-30%) can be used. For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with the aqueous buffer. However, it is crucial to first perform a solubility test on a small amount of the peptide. The vehicle used for injection should be sterile, pH-neutral, and isotonic, such as 0.9% saline or artificial cerebrospinal fluid (aCSF), to prevent non-specific effects.
Q4: Should I remove the TFA counter-ion before my experiments?
A4: For critical applications such as in vivo behavioral studies, it is highly recommended to exchange the TFA counter-ion for a more biologically compatible one, like hydrochloride (HCl) or acetate. This is especially important for ensuring that the observed effects are solely due to the peptide's activity and not influenced by the TFA counter-ion. Several methods are available for TFA removal, including lyophilization from an HCl solution and ion-exchange chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during behavioral studies with this compound.
Issue 1: High Variability in Analgesic Response
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting: Ensure that the injection technique (e.g., intracerebroventricular, intrathecal) is consistent across all animals. For central administration, use a stereotaxic apparatus to ensure accurate targeting. Leave the injection cannula in place for a few minutes post-injection to minimize backflow. Always include a vehicle-injected control group to account for procedural effects.
-
-
Possible Cause 2: Animal Strain, Age, and Sex Differences.
-
Troubleshooting: Use animals of the same strain, age, and sex within an experiment. Be aware that different rodent strains can exhibit varying sensitivities to opioids. Report the specific strain, age, and sex of the animals in your methodology.
-
-
Possible Cause 3: TFA Counter-ion Interference.
-
Troubleshooting: As discussed in the FAQs, TFA can have its own biological effects. To eliminate this as a source of variability, perform a counter-ion exchange to replace TFA with HCl or acetate. Compare the results of the TFA salt with the exchanged salt to determine if the counter-ion was a contributing factor.
-
-
Possible Cause 4: Insensitive Behavioral Assay.
-
Troubleshooting: Ensure the chosen nociceptive assay (e.g., hot plate, tail-flick) is sensitive enough to detect the analgesic effects of DAMGO. Baseline latencies should be stable, and the assay should demonstrate a clear dose-dependent response to DAMGO in naive animals.
-
Issue 2: Inconsistent or Unexpected Behavioral Effects (e.g., locomotor activity)
-
Possible Cause 1: Biphasic Dose-Response.
-
Troubleshooting: Some opioids, including DAMGO, can have biphasic effects on locomotor activity, with lower doses causing hyperactivity and higher doses leading to inhibition. It is crucial to perform a full dose-response study to characterize the effects of DAMGO in your specific behavioral paradigm.
-
-
Possible Cause 2: Environmental Factors.
-
Troubleshooting: Ensure that the testing environment (e.g., lighting, noise level, time of day) is consistent for all animals. Habituate the animals to the testing room and equipment before the experiment to reduce stress-induced variability.
-
-
Possible Cause 3: Peptide Stability and Solubility.
-
Troubleshooting: Prepare fresh solutions of DAMGO for each experiment. If using a stock solution, ensure it is stored properly (aliquoted and frozen at -20°C or -80°C) to prevent degradation. Confirm that the peptide is fully dissolved in the vehicle before administration. Sonication can aid in dissolving peptides.
-
Data Presentation: DAMGO Dosages for Analgesia Studies
The following table summarizes effective DAMGO dosages from peer-reviewed literature. Note that optimal doses can vary, and pilot studies are recommended.
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intrathecal (i.t.) | 15 µg/10 µl | Restoration of morphine sensitivity in tolerant rats. | |
| Rat | Intracerebroventricular (i.c.v.) | 70 ng - 500 ng | Dose-dependent increase in hot plate latency. | |
| Rat | Intravenous (i.v.) | ~900 nmol/kg | Threshold dose for analgesia. | |
| Mouse | Intrathecal (i.t.) | 1 - 15 µg | Dose-dependent reduction in postoperative hypersensitivity. | |
| Mouse | Intracerebroventricular (i.c.v.) | 0.02 - 1.0 µg | Inhibition of pain-related behaviors in a bone cancer model. | |
| Mouse | Subcutaneous (s.c.) | 10⁻³ mg/kg/day | Anti-inflammatory effects in a colitis model. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of DAMGO in Rodents
This protocol describes the administration of DAMGO directly into the cerebral ventricles, allowing for the study of its effects on the central nervous system.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (drill, forceps, etc.)
-
Guide cannula and dummy cannula
-
Internal injector connected to a microinjection pump
-
DAMGO solution in sterile aCSF or saline
Procedure:
-
Anesthetize the rodent and secure its head in the stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target ventricle.
-
Implant a guide cannula to the correct depth and secure it with dental cement. Insert a dummy cannula to maintain patency.
-
Allow the animal to recover from surgery as per institutional guidelines.
-
For injection, gently restrain the awake animal, remove the dummy cannula, and insert the internal injector.
-
Infuse the DAMGO solution at a slow, controlled rate.
-
Leave the injector in place for an additional 5-10 minutes to prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
Protocol 2: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt
This protocol outlines a common method for replacing the TFA counter-ion with the more biologically inert HCl.
Materials:
-
Lyophilized this compound peptide
-
Sterile distilled water or appropriate buffer
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in sterile distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution rapidly (e.g., in liquid nitrogen).
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, repeat the process of re-dissolving in the HCl solution (steps 2-5) at least two more times.
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be dissolved in the desired experimental buffer.
Mandatory Visualizations
Caption: DAMGO binding to the µ-opioid receptor activates inhibitory G-proteins, leading to downstream effects.
Caption: A typical workflow for a rodent behavioral study involving DAMGO administration.
Caption: A logical approach to troubleshooting sources of variability in DAMGO behavioral studies.
References
Technical Support Center: DAMGO TFA Microdialysis Experiments
Welcome to the technical support center for DAMGO TFA microdialysis experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the delivery of this compound in microdialysis studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter, providing explanations and actionable solutions.
Poor or Inconsistent this compound Recovery
Question: I am observing low and variable recovery of this compound in my microdialysis experiment. What are the potential causes and how can I improve it?
Answer:
Low and inconsistent recovery of DAMGO, a µ-opioid receptor selective agonist, is a common challenge in microdialysis, primarily due to its peptide nature and the presence of the trifluoroacetate (TFA) counterion. Several factors can contribute to this issue:
-
Adsorption to Apparatus: Peptides like DAMGO are prone to non-specific binding to the surfaces of the microdialysis system, including the probe membrane, tubing, and collection vials. This is a significant source of sample loss.
-
Solubility and Aggregation: this compound may have limited solubility or a tendency to aggregate in certain perfusion solutions, especially at higher concentrations.
-
Stability in Solution: The stability of DAMGO in the perfusion buffer at physiological temperatures can affect the concentration delivered and recovered.
-
TFA Counterion Effects: The TFA counterion, a remnant of peptide synthesis, can influence the physicochemical properties of DAMGO, potentially affecting its solubility, stability, and interaction with surfaces.
Troubleshooting Steps:
-
Incorporate Bovine Serum Albumin (BSA) into the Perfusate: The addition of a carrier protein like BSA to the perfusion fluid is a critical step to minimize non-specific binding of DAMGO to the microdialysis apparatus. A common starting concentration is 0.1% to 0.5% BSA in artificial cerebrospinal fluid (aCSF) or Ringer's solution.[1] The optimal concentration may need to be determined empirically for your specific setup.
-
Select Appropriate Tubing Material: While specific data on DAMGO's adsorption to different tubing materials is limited, for hydrophobic compounds, fluorinated ethylene propylene (FEP) tubing has been shown to reduce non-specific binding compared to PEEK tubing.[2] If you suspect significant adsorption to your current tubing, consider testing an alternative material.
-
Optimize Perfusate Composition and Preparation:
-
Choice of Perfusate: Use a high-quality, sterile, and filtered (0.22 µm) aCSF or Ringer's solution. The composition of the perfusate should be as close as possible to the physiological environment of the target tissue.
-
Solubilization Protocol: When preparing the this compound perfusate, it is crucial to ensure complete dissolution. A recommended practice is to first dissolve the this compound powder in a small amount of sterile water or a weak acid solution (e.g., 0.1% acetic acid) before diluting it to the final concentration in the aCSF/BSA solution. Gentle vortexing and sonication in a water bath can aid in dissolution. Visually inspect the solution for any particulates before use.
-
-
Consider TFA Counterion Exchange: If you continue to experience issues, the TFA counterion might be a contributing factor. While a more involved process, exchanging TFA for a more biologically compatible counterion like hydrochloride (HCl) can sometimes improve peptide stability and behavior in solution. This typically involves techniques like ion-exchange chromatography or lyophilization from an HCl solution.
-
In Vitro Recovery Test: Before proceeding with in vivo experiments, perform an in vitro recovery test to characterize your microdialysis setup. This involves placing the probe in a standard solution of this compound with a known concentration and measuring the concentration in the dialysate. This will help you determine the baseline recovery of your system and troubleshoot any major issues with the apparatus or perfusate.
This compound Solubility Issues
Question: I'm having trouble dissolving this compound in my aCSF solution. What is the best way to prepare my perfusion solution?
Answer:
Solubility can be a significant hurdle when preparing this compound perfusates. The TFA salt form can sometimes exhibit poor solubility in neutral pH buffers like aCSF.
Recommended Perfusate Preparation Protocol:
-
Initial Dissolution: Weigh the required amount of this compound powder. Instead of adding it directly to the bulk of your aCSF, first, dissolve the powder in a small volume of a suitable solvent. Good options include:
-
High-purity, sterile water.
-
A dilute, volatile acid such as 0.1% acetic acid in water. This can help to protonate the peptide and improve its solubility.
-
-
Gentle Agitation: Use gentle vortexing or swirling to aid dissolution. Avoid vigorous shaking which can cause frothing and potential denaturation.
-
Sonication (if necessary): If the this compound does not fully dissolve with gentle agitation, sonicate the vial in a cool water bath for short intervals (e.g., 1-2 minutes). Monitor the solution to ensure it does not heat up significantly.
-
Dilution into aCSF/BSA: Once the this compound is fully dissolved in the initial solvent, add this solution to your final volume of aCSF, which should already contain the desired concentration of BSA (e.g., 0.5%). Mix gently but thoroughly.
-
Filtration: Filter the final perfusate through a sterile 0.22 µm syringe filter to remove any potential micro-aggregates or contaminants before use.
Visual Workflow for Perfusate Preparation:
Inconsistent Pharmacological Effects
Question: The biological response to this compound delivery via microdialysis is inconsistent between experiments, even at the same concentration. What could be the cause?
Answer:
Inconsistent pharmacological effects can be frustrating and may stem from several sources, many of which are related to the issues of recovery and stability already discussed.
-
Variable Delivery Concentration: If the recovery of this compound is not stable, the actual concentration reaching the tissue will fluctuate, leading to variable biological responses.
-
Peptide Degradation: DAMGO, like other peptides, can be susceptible to enzymatic degradation in the tissue or degradation in the perfusion solution over time, especially if the solution is not freshly prepared.
-
TFA-Induced Biological Effects: In some biological systems, the TFA counterion itself has been reported to have off-target effects, which could confound the interpretation of the results.
Troubleshooting and Best Practices:
-
Fresh Perfusate Preparation: Always use freshly prepared this compound perfusate for each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated.
-
Consistent Experimental Timeline: Ensure that the time from perfusate preparation to the start of the delivery is consistent across all experiments to minimize variability due to potential degradation.
-
Validate Probe Placement: Verify the correct placement of the microdialysis probe in the target brain region for each animal, as delivery to off-target areas will lead to inconsistent results.
-
Establish a Stable Baseline: Before delivering this compound, perfuse with the vehicle solution (aCSF + BSA) and collect baseline samples to ensure the system is stable and the animal has acclimated to the experimental setup.
-
Dose-Response Curve: To confirm that the observed effects are indeed due to DAMGO, perform a dose-response study by delivering a range of concentrations. This will help to establish a clear relationship between the concentration delivered and the biological effect.
Logical Relationship of Troubleshooting Inconsistent Effects:
Experimental Protocols & Data
Protocol: Quantification of DAMGO in Microdialysis Samples
This protocol is adapted from a published method for the analysis of DAMGO in rat plasma and microdialysis samples.[1]
1. Perfusion Solution Preparation:
-
Prepare a Ringer's solution or artificial cerebrospinal fluid (aCSF).
-
Add Bovine Serum Albumin (BSA) to a final concentration of 0.5%.
-
Dissolve this compound to the desired concentration following the solubilization protocol in FAQ 2.
-
Sterile filter the final solution through a 0.22 µm filter.
2. Microdialysis Procedure:
-
Implant the microdialysis probe into the target tissue.
-
Perfuse the probe with the this compound solution at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at specified time intervals into collection vials.
3. Sample Pretreatment for LC-MS/MS Analysis:
-
To a 15 µL microdialysis sample, add a protein precipitation agent such as acetonitrile.
-
If using an internal standard, it should be added at this stage.
-
Vortex and centrifuge to pellet the precipitated BSA.
-
Dilute the supernatant with 0.01% formic acid before injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Use a suitable C18 column for separation.
-
Employ a mobile phase gradient of acetonitrile and water with a formic acid modifier.
-
Detect DAMGO using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The mass transition for DAMGO is m/z 514.2 → 453.2.[1]
Data Tables
Table 1: LC-MS/MS Parameters for DAMGO Quantification[1]
| Parameter | Value |
| Compound | DAMGO |
| Mass Transition (m/z) | 514.2 → 453.2 |
| Column | HyPurity C18, 50x4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile, water, and formic acid (17.5:82.5:0.01) |
| Lower Limit of Quantification | 0.52 ng/mL |
Table 2: Troubleshooting Summary for this compound Microdialysis
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Adsorption to tubing/probe | Add 0.1-0.5% BSA to perfusate; consider FEP tubing. |
| Inconsistent Recovery | Incomplete dissolution, aggregation | Follow detailed solubilization protocol (FAQ 2). |
| Solubility Problems | Poor solubility in neutral buffer | Dissolve in a small volume of weak acid before diluting in aCSF. |
| Variable Biological Effects | Inconsistent delivery, degradation | Use fresh perfusate, validate probe placement, perform dose-response. |
Signaling Pathways
DAMGO is a selective agonist for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, DAMGO activates the MOR, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. This ultimately results in a hyperpolarization of the neuron and inhibition of neurotransmitter release.
References
- 1. Quantitative analysis of the opioid peptide DAMGO in rat plasma and microdialysis samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected DAMGO TFA Electrophysiological Responses
Welcome to the technical support center for researchers utilizing DAMGO TFA in electrophysiological experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve unexpected results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during patch-clamp experiments with this compound. The troubleshooting steps are designed to help you systematically identify the source of the unexpected response.
Q1: I applied DAMGO and observed no effect on my recorded neuron. What are the possible causes?
A1: A lack of response to DAMGO can stem from several factors, ranging from the reagent itself to the experimental preparation.
Troubleshooting Steps:
-
Verify DAMGO Concentration and Preparation:
-
Ensure your stock solution was prepared correctly and the final concentration in your bath is appropriate for activating mu-opioid receptors (typically in the high nanomolar to low micromolar range).
-
DAMGO solutions should be made fresh from a trusted source.
-
-
Confirm Mu-Opioid Receptor (MOR) Expression:
-
Confirm that the neurons you are recording from are known to express MORs. Literature review or immunohistochemistry can verify this.
-
-
Check Cell Health and Viability:
-
A compromised or unhealthy neuron may not respond appropriately to receptor agonists. Monitor parameters like resting membrane potential and input resistance.[1]
-
-
Consider Receptor Desensitization:
-
Prolonged or repeated application of a high concentration of DAMGO can lead to receptor desensitization.[2]
-
-
Rule out Perfusion System Issues:
-
Ensure your perfusion system is delivering the DAMGO solution to the slice or culture effectively. Check for blockages or incorrect flow rates.[3]
-
Q2: My application of DAMGO resulted in a smaller than expected outward current or hyperpolarization. Why might this be?
A2: A diminished response could be due to issues with the DAMGO solution, the health of the cell, or underlying channel activity.
Troubleshooting Steps:
-
Assess DAMGO Potency:
-
As with a complete lack of response, verify the concentration and freshness of your DAMGO solution.
-
-
Evaluate Cell Health:
-
Healthy cells are crucial for robust responses. Check the resting membrane potential and input resistance.
-
-
Consider the Counterion (TFA):
-
Trifluoroacetic acid (TFA) is a common counterion in synthetic peptides like DAMGO.[4] While direct electrophysiological interference is not extensively documented, TFA has been shown to have biological effects, including the activation of ATP-sensitive K+ (KATP) channels.[5] This could potentially alter the baseline potassium conductance and mask the effect of DAMGO.
-
Control Experiment: If possible, compare the response to this compound with DAMGO acetate or HCl salt to see if the counterion is influencing the result.
-
Q3: I observed an increase in neuronal excitability or spontaneous firing after DAMGO application, which is the opposite of the expected inhibitory effect. What could be happening?
A3: An excitatory effect from DAMGO is unexpected and warrants careful investigation.
Troubleshooting Steps:
-
Rule out Disinhibition:
-
DAMGO is known to presynaptically inhibit GABAergic interneurons. By inhibiting these inhibitory neurons, DAMGO can lead to a paradoxical excitation of the principal neurons they synapse onto. This is a common circuit-level effect.
-
-
Investigate Potential TFA Effects:
-
Residual TFA in the peptide preparation can have off-target effects. Some studies have shown that TFA can impact cell health and proliferation. While a direct excitatory effect on neurons is not well-documented, it remains a possibility.
-
Control Experiment: Test the effect of the vehicle solution containing a similar concentration of TFA to rule out non-specific effects of the counterion. Comparing with a different salt form of DAMGO is also recommended.
-
-
Check for Contamination:
-
Ensure your stock solution or perfusion lines are not contaminated with an excitatory substance.
-
Q4: The DAMGO response is inconsistent between cells or experiments. How can I improve reproducibility?
A4: Variability can be frustrating. Systematically addressing experimental parameters can help improve consistency.
Troubleshooting Steps:
-
Standardize Protocols:
-
Ensure all experimental parameters, including solution preparation, temperature, pH, and osmolarity, are consistent across experiments.
-
-
Monitor Cell Health:
-
Only include data from healthy cells with consistent baseline electrophysiological properties.
-
-
Consider the DAMGO Salt Form:
-
Different salt forms of a peptide can have different physicochemical properties. While this compound is widely used, if you continue to see variability, consider switching to an acetate or HCl salt form for comparison.
-
Data Presentation
The following tables summarize the expected quantitative effects of DAMGO on common electrophysiological parameters based on published literature.
Table 1: Presynaptic Effects of DAMGO
| Parameter | Expected Effect | Typical Magnitude | Reference(s) |
| mEPSC/mIPSC Frequency | Decrease | 30-60% reduction | |
| mEPSC/mIPSC Amplitude | No significant change | < 10% change | |
| Paired-Pulse Ratio (PPR) | Increase | Varies by cell type | |
| Evoked EPSC/IPSC Amplitude | Decrease | 35-60% reduction |
Table 2: Postsynaptic Effects of DAMGO
| Parameter | Expected Effect | Typical Magnitude | Reference(s) |
| Membrane Potential | Hyperpolarization | 5-15 mV | |
| Input Resistance | Decrease | 10-30% reduction | |
| Holding Current (Voltage Clamp) | Outward Current | 20-100 pA |
Experimental Protocols
This section provides a detailed methodology for a standard whole-cell patch-clamp recording experiment to measure the effect of DAMGO on synaptic transmission.
Objective: To measure the effect of DAMGO on miniature excitatory postsynaptic currents (mEPSCs).
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
DAMGO Stock Solution: 1 mM in sterile water.
-
Tetrodotoxin (TTX): 1 µM in aCSF (to block action potentials).
-
Bicuculline: 20 µM in aCSF (to block GABAA receptors).
Procedure:
-
Prepare brain slices (e.g., hippocampal, cortical) from your animal model and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing TTX and bicuculline at a constant flow rate (e.g., 2 ml/min).
-
Using a patch pipette (3-5 MΩ) filled with intracellular solution, establish a whole-cell patch-clamp recording from a neuron of interest.
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
Record a stable baseline of mEPSC activity for 5-10 minutes.
-
Switch the perfusion to aCSF containing your desired concentration of DAMGO (e.g., 1 µM) in addition to TTX and bicuculline.
-
Record mEPSC activity in the presence of DAMGO for 10-15 minutes, or until a stable effect is observed.
-
(Optional) Wash out the DAMGO by perfusing with the baseline aCSF solution to observe recovery.
-
Analyze the frequency and amplitude of mEPSCs before, during, and after DAMGO application.
Visualizations
The following diagrams illustrate key concepts related to DAMGO's mechanism of action and a logical workflow for troubleshooting unexpected results.
References
- 1. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 2. The μ-opioid receptor: an electrophysiologist's perspective from the sharp end - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Effects of μ-Opioid Receptor Agonist DAMGO on Heart Contractility and Necrotic Injury to Cardiomyocytes during Ischemia and Reperfusion of Isolated Rat Heart | springermedicine.com [springermedicine.com]
- 5. Trifluoroacetic acid activates ATP-sensitive K(+) channels in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling DAMGO TFA powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DAMGO TFA powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store this compound powder?
For long-term storage, this compound powder should be kept in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1] For short-term shipping, room temperature is acceptable for periods of less than two weeks.[1][2]
2. How should I store stock solutions of this compound?
Once this compound is in solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions are not recommended for storage for more than one day.
3. What solvents can I use to dissolve this compound powder?
This compound is soluble in water, with a solubility of at least 100 mg/mL. It is also soluble in organic solvents such as DMSO and ethanol, with a solubility of approximately 30 mg/mL in each.
4. What is the best way to prepare a stock solution?
To prepare a stock solution, you can dissolve the this compound powder in the solvent of your choice. If you encounter issues with dissolution, gentle warming and/or sonication can be used to aid the process. For aqueous stock solutions intended for cell culture, it is recommended to filter sterilize the solution through a 0.22 µm filter before use.
5. What are the essential safety precautions when handling this compound powder?
It is important to avoid inhalation, and contact with eyes and skin. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood. In case of accidental contact, flush the affected area with copious amounts of water.
6. Can the trifluoroacetate (TFA) counterion affect my experiments?
Yes, residual TFA from the synthesis and purification of peptides can potentially interfere with biological assays. TFA can alter the pH of your peptide solution and in some cases may inhibit or stimulate cell growth, leading to variability in experimental results. If you suspect TFA is interfering with your assay, you may need to perform a counterion exchange.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Powder | - Incorrect solvent being used.- The solution is supersaturated.- The powder has degraded due to improper storage. | - Ensure you are using a recommended solvent (e.g., water, DMSO, ethanol).- Try gentle warming or sonication to aid dissolution.- If the powder appears discolored or clumped, it may have degraded and a fresh vial should be used. |
| Precipitation in Stock Solution After Freezing | - The concentration is too high for the solvent at a low temperature.- The peptide has degraded due to repeated freeze-thaw cycles. | - Prepare a more dilute stock solution.- Ensure the stock solution is aliquoted to avoid multiple freeze-thaw cycles. |
| Inconsistent or Unexpected Experimental Results | - Degradation of the this compound solution.- Interference from the TFA counterion.- Incorrect dosage or concentration used. | - Always use freshly prepared solutions or properly stored aliquots.- Consider performing a counterion exchange to remove TFA if interference is suspected.- Double-check all calculations for dilutions and dosages. |
| Reduced Activity of this compound | - Improper storage of the powder or solution.- Repeated freeze-thaw cycles of the stock solution.- The solution was stored for too long, especially aqueous solutions. | - Review the recommended storage conditions in the table below.- Prepare fresh solutions from powder for critical experiments.- Avoid storing aqueous solutions for more than one day. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 1 year | Sealed, away from moisture. |
| Powder | -80°C | 2 years | Sealed, away from moisture. |
| In Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Solubility Data
| Solvent | Solubility |
| Water | ≥ 100 mg/mL |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Experimental Protocols & Workflows
General Workflow for In Vitro Cell-Based Assays
DAMGO Signaling Pathway
DAMGO is a selective agonist for the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular responses.
References
Validation & Comparative
A Comparative Analysis of DAMGO TFA and Morphine on Mu-Opioid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two widely studied mu-opioid receptor (MOR) agonists: [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) TFA and morphine. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the distinct signaling and regulatory profiles of these compounds, which serve as cornerstone tools in opioid research.
Executive Summary
DAMGO and morphine, while both acting as agonists at the mu-opioid receptor, exhibit distinct functional profiles. DAMGO is a potent, full agonist that robustly activates G-protein signaling and also strongly promotes receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization. In contrast, morphine is considered a partial agonist in terms of its ability to induce these regulatory processes. This phenomenon, known as "biased agonism" or "functional selectivity," underscores the nuanced differences in how these ligands engage the mu-opioid receptor, leading to divergent downstream cellular consequences. These differences are critical in the study of opioid-induced analgesia, tolerance, and side effects.
Quantitative Comparison of DAMGO and Morphine
The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the binding and functional parameters of DAMGO and morphine at the mu-opioid receptor.
| Ligand | Kᵢ (nM) | Radioligand | Cell System/Tissue |
| DAMGO | ~0.5 - 2.0 | [³H]-DAMGO | Rat brain homogenates, CHO cells expressing human MOR |
| Morphine | ~1.0 - 10.0 | [³H]-DAMGO, [³H]-Naloxone | Rat brain homogenates, CHO cells expressing human MOR |
Table 1: Mu-Opioid Receptor Binding Affinity. This table presents the equilibrium dissociation constant (Kᵢ) for DAMGO and morphine, indicating their binding affinity to the mu-opioid receptor. Lower Kᵢ values signify higher binding affinity.
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell System/Tissue |
| DAMGO | ~20 - 50 | 100% | CHO cells, HEK293 cells, mouse brainstem membranes |
| Morphine | ~50 - 200 | ~70 - 90% | CHO cells, HEK293 cells, mouse brainstem membranes |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay). This table shows the potency (EC₅₀) and efficacy (Eₘₐₓ) of DAMGO and morphine in stimulating the binding of [³⁵S]GTPγS to G-proteins, a direct measure of receptor activation.
| Ligand | IC₅₀ (nM) | Cell System |
| DAMGO | ~5 - 20 | CHO cells, HEK293 cells |
| Morphine | ~30 - 100 | CHO cells, HEK293 cells |
Table 3: Inhibition of cAMP Accumulation. This table displays the half-maximal inhibitory concentration (IC₅₀) of DAMGO and morphine for the forskolin-stimulated accumulation of cyclic AMP (cAMP), a downstream effector of Gᵢ/ₒ protein signaling.
| Ligand | EC₅₀ (nM) | Efficacy | Assay | Cell System |
| DAMGO | ~20 - 100 | Full Agonist | BRET, PathHunter | HEK293 cells |
| Morphine | ~50 - 500 | Partial Agonist | BRET, PathHunter | HEK293 cells |
Table 4: β-Arrestin 2 Recruitment. This table summarizes the potency (EC₅₀) and efficacy of DAMGO and morphine in recruiting β-arrestin 2 to the mu-opioid receptor, a key step in receptor desensitization and internalization.
| Ligand | Internalization | Cell System |
| DAMGO | Robust | HEK293 cells, neurons |
| Morphine | Weak to negligible | HEK293 cells, neurons |
Table 5: Mu-Opioid Receptor Internalization. This table provides a qualitative comparison of the ability of DAMGO and morphine to induce the internalization of the mu-opioid receptor from the cell surface.
Signaling Pathways and Experimental Workflows
The differential effects of DAMGO and morphine can be visualized through their engagement of distinct signaling pathways.
A Comparative Analysis of DAMGO and Fentanyl: Unraveling Differential Mu-Opioid Receptor Signaling
A deep dive into the nuanced signaling pathways of two potent μ-opioid receptor agonists reveals critical differences in G-protein activation and β-arrestin recruitment, with significant implications for therapeutic development and understanding opioid pharmacology.
Researchers, scientists, and drug development professionals are continually seeking to understand the complex signaling mechanisms of opioid agonists to design safer and more effective analgesics. This guide provides an objective comparison of the signaling pathways activated by two widely studied μ-opioid receptor (MOR) agonists: [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO) trifluoroacetate (TFA) and fentanyl. While both are potent activators of the MOR, their downstream signaling profiles, particularly concerning G-protein coupling versus β-arrestin recruitment, exhibit marked differences.
Quantitative Comparison of Signaling Parameters
The following tables summarize the key quantitative data from various in vitro studies, highlighting the differential effects of DAMGO and fentanyl on MOR signaling.
Table 1: G-Protein Activation
| Agonist | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy (% of DAMGO Eₘₐₓ) | Reference |
| DAMGO | GTPγS Binding | HEK293 | 222 nM | 100% | [1] |
| cAMP Inhibition | CHO-K1 | Sub-nanomolar range | 100% | [2] | |
| Fentanyl | GTPγS Binding | HEK293 | Comparable to DAMGO | Comparable to DAMGO | [3] |
| cAMP Inhibition | CHO-K1 | Sub-nanomolar range | ~105-108% | [2] |
Table 2: β-Arrestin 2 Recruitment
| Agonist | Assay Type | Cell Line | Potency (pEC₅₀) | Efficacy (% of DAMGO Eₘₐₓ) | Reference |
| DAMGO | Enzyme Complementation | CHO-K1 | ~7.5 | 100% | [4] |
| Fentanyl | Enzyme Complementation | CHO-K1 | ~7.9 | Significantly lower than DAMGO |
Differential Signaling Pathways: A Visual Representation
The distinct signaling profiles of DAMGO and fentanyl at the μ-opioid receptor can be visualized as follows:
Key Mechanistic Differences
While both DAMGO and fentanyl are full agonists for G-protein activation, their interaction with the β-arrestin pathway diverges significantly. DAMGO is a robust recruiter of both β-arrestin 1 and β-arrestin 2, leading to pronounced receptor internalization. In contrast, fentanyl exhibits a more complex and debated profile. Several studies indicate that fentanyl is less efficacious at recruiting β-arrestin compared to DAMGO. This property has led to the classification of fentanyl as a "biased agonist," although the direction and extent of this bias can be assay-dependent.
Molecular dynamics simulations and mutational studies have begun to shed light on the structural basis for these differences. For instance, the residue M153 in the MOR has been shown to be crucial for fentanyl-mediated β-arrestin coupling but not for DAMGO. Fentanyl's unique binding pose, particularly the interaction of its n-aniline ring, appears to induce a specific receptor conformation that favors a distinct signaling outcome compared to the peptide agonist DAMGO.
Furthermore, the downstream consequences of this differential signaling are notable. For example, ERK1/2 activation by fentanyl has been shown to be dependent on the β-arrestin pathway, whereas other agonists like morphine utilize a β-arrestin-independent mechanism.
Experimental Protocols
To facilitate the replication and further investigation of these findings, the following section outlines the general methodologies for the key experiments cited.
GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the μ-opioid receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with varying concentrations of the agonist (DAMGO or fentanyl), a fixed concentration of GDP, and [³⁵S]GTPγS in an assay buffer.
-
Separation: Terminate the reaction and rapidly separate the G-protein-bound [³⁵S]GTPγS from the free radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (Enzyme Complementation)
This assay quantifies the recruitment of β-arrestin to the activated MOR using enzyme complementation technology (e.g., PathHunter® or Tango™).
Protocol Outline:
-
Cell Culture: Culture engineered cells that stably co-express the μ-opioid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementary portion of the enzyme.
-
Agonist Treatment: Plate the cells and treat them with a range of concentrations of DAMGO or fentanyl.
-
Incubation: Incubate the cells for a specified period to allow for receptor activation and the subsequent recruitment of β-arrestin.
-
Substrate Addition: Add the substrate for the complemented enzyme to the cells.
-
Signal Detection: Measure the resulting luminescent or colorimetric signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal as a function of agonist concentration and analyze the data to determine the pEC₅₀ and efficacy.
Conclusion
The comparative analysis of DAMGO and fentanyl reveals that while both are potent MOR agonists, they exhibit distinct signaling profiles. DAMGO acts as a balanced agonist, robustly activating both G-protein and β-arrestin pathways. Fentanyl, on the other hand, demonstrates a propensity for biased agonism, with a generally lower efficacy for β-arrestin recruitment compared to DAMGO. These differences in signaling are rooted in their distinct molecular interactions with the receptor and have important implications for their pharmacological effects. A thorough understanding of these differential pathways is paramount for the rational design of novel opioid analgesics with improved therapeutic windows and reduced side effects.
References
- 1. apexbt.com [apexbt.com]
- 2. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist NFEPP [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating DAMGO-TFA Binding Specificity with Naloxone
For researchers in opioid pharmacology and drug development, confirming the specific interaction of a ligand with its target receptor is a foundational step. This guide provides a comprehensive comparison of methods to validate the binding specificity of DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a potent and selective µ-opioid receptor (MOR) agonist, using naloxone, a classic competitive opioid receptor antagonist.
Principle of Competitive Binding
The validation of DAMGO's binding specificity hinges on the principle of competitive displacement. DAMGO's binding to the µ-opioid receptor can be displaced by naloxone, which competes for the same binding site. By measuring the concentration of naloxone required to inhibit 50% of the specific binding of a radiolabeled version of DAMGO (e.g., [³H]DAMGO), one can determine naloxone's binding affinity (Ki) and confirm that DAMGO interacts with the receptor in a manner consistent with established opioid pharmacology.[1] This interaction is surmountable and reversible, meaning that increasing concentrations of the agonist can overcome the antagonist's effect.[2]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for a competition binding assay using cell membranes expressing the µ-opioid receptor.[1][3]
Objective: To determine the binding affinity (Ki) of naloxone by measuring its ability to displace [³H]DAMGO from the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]DAMGO
-
Competitor: Naloxone hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of naloxone and perform serial dilutions to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[1]
-
Prepare a working solution of [³H]DAMGO at a concentration close to its dissociation constant (Kd), typically in the low nanomolar range (e.g., 1-2 nM).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane homogenate, [³H]DAMGO, and assay buffer to designated wells.
-
Non-specific Binding (NSB): Add membrane homogenate, [³H]DAMGO, and a high concentration of unlabeled naloxone (e.g., 10 µM) or another suitable opioid ligand to designated wells.
-
Competition Binding: Add membrane homogenate, [³H]DAMGO, and each serial dilution of naloxone to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the naloxone concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of naloxone that inhibits 50% of specific [³H]DAMGO binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
References
Cross-Tolerance Between DAMGO TFA and Other Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-tolerance profiles of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective µ-opioid receptor agonist, with other commonly used opioids. The development of tolerance and cross-tolerance is a significant challenge in pain management, limiting the long-term efficacy of opioid analgesics. Understanding the nuances of cross-tolerance between different opioids is crucial for developing novel therapeutic strategies and optimizing opioid rotation protocols. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Analysis of Cross-Tolerance
The following tables summarize quantitative data from preclinical studies investigating the cross-tolerance between DAMGO and other opioids. These studies typically induce tolerance with one opioid and then measure the analgesic potency of a second opioid.
| Tolerance-Inducing Drug | Test Drug | Animal Model | Route of Administration | Analgesic Assay | Key Finding | Reference |
| DAMGO | Morphine | Rat | Intra-ventrolateral periaqueductal gray (vlPAG) | Hot Plate Test | Repeated DAMGO administration resulted in a significant rightward shift of the morphine dose-response curve. The D₅₀ of morphine increased from 1.5 µg to 6.6 µg. | [1] |
| Morphine | DAMGO | Mouse | Intrathecal (i.t.) | Tail-Flick Test | Chronic morphine treatment led to a four-fold increase in the ED₅₀ value of DAMGO, indicating significant cross-tolerance. | [2] |
| Fentanyl | DAMGO | Mouse (with colitis) | Systemic | Visceromotor Response (VMR) | Chronic fentanyl treatment resulted in cross-tolerance to DAMGO, inhibiting its effect on colonic afferent nerve activity. | [3] |
| Morphine | Fentanyl | Rat | Intra-vlPAG | Hot Plate Test | No significant cross-tolerance was observed between morphine and fentanyl when administered directly into the vlPAG. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are representative experimental protocols for inducing and assessing opioid cross-tolerance.
Protocol 1: Cross-Tolerance between Intra-vlPAG DAMGO and Morphine in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Stereotaxic implantation of a guide cannula targeting the ventrolateral periaqueductal gray (vlPAG).
-
Tolerance Induction:
-
DAMGO Group: Daily microinjections of DAMGO (e.g., 500 ng in saline) into the vlPAG for a set number of days.
-
Control Group: Daily microinjections of saline into the vlPAG.
-
-
Assessment of Analgesia (Hot Plate Test):
-
A hot plate apparatus is maintained at a constant temperature (e.g., 52.5°C).
-
The latency for the rat to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
-
Cross-Tolerance Testing:
-
On the test day, animals from both the DAMGO-tolerant and control groups receive various doses of morphine administered into the vlPAG.
-
A full dose-response curve for morphine's analgesic effect is generated for each group.
-
-
Data Analysis: The dose of morphine required to produce a 50% maximal effect (D₅₀) is calculated for both groups. A significant increase in the D₅₀ for the DAMGO-tolerant group compared to the control group indicates cross-tolerance.
Protocol 2: Spinal Cross-Tolerance between Morphine and DAMGO in Mice
-
Animal Model: Male NMRI mice.
-
Tolerance Induction:
-
Morphine Group: Subcutaneous (s.c.) injections of morphine (e.g., 200 µmol/kg) twice daily for three days.
-
Control Group: Subcutaneous injections of saline.
-
-
Assessment of Analgesia (Tail-Flick Test):
-
The mouse's tail is exposed to a radiant heat source.
-
The latency for the mouse to flick its tail away from the heat is measured.
-
-
Cross-Tolerance Testing:
-
On the fourth day, various doses of DAMGO are administered intrathecally (i.t.).
-
The antinociceptive effect of DAMGO is measured using the tail-flick test.
-
-
Data Analysis: The dose of DAMGO required to produce a 50% maximal effect (ED₅₀) is determined for both morphine-tolerant and control mice. An increase in the ED₅₀ in the morphine-tolerant group signifies cross-tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of cross-tolerance.
Caption: µ-Opioid Receptor Signaling Pathway and Tolerance Mechanisms.
References
- 1. Analgesic tolerance to microinjection of the μ-opioid agonist DAMGO into the ventrolateral periaqueductal gray - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Lack of antinociceptive cross-tolerance with co-administration of morphine and fentanyl into the periaqueductal gray of male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Potency Analysis: DAMGO TFA vs. Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of two widely recognized mu-opioid receptor agonists: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) trifluoroacetate (TFA) and Fentanyl. The information presented is curated from experimental data to assist in the selection of appropriate research tools for studies in pain, addiction, and respiratory function.
Executive Summary
Both DAMGO and Fentanyl are potent agonists of the mu-opioid receptor (MOR), a key target in pain modulation. Fentanyl, a synthetic opioid, is renowned for its high analgesic potency and rapid onset of action. DAMGO, a synthetic opioid peptide, is highly selective for the MOR and is extensively used as a research tool to investigate MOR function. While both compounds elicit classical opioid effects such as analgesia and respiratory depression, their potencies can vary based on the route of administration and the specific in vivo assay employed. This guide synthesizes available data to provide a comparative overview of their in vivo potency.
Quantitative Potency Comparison
The following table summarizes the in vivo analgesic potency of DAMGO and Fentanyl from rodent studies. It is important to note that direct head-to-head comparative studies with systemic administration of both compounds are limited. The data presented here is compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ |
| Fentanyl | Mouse | Tail-Flick | Intravenous (i.v.) | 0.00578 mg/kg |
| DAMGO TFA | Mouse | Visceral Pain (Writhing) | Subcutaneous (s.c.) | Potent antinociception observed, but specific ED₅₀ in this thermal nociception model is not readily available in the reviewed literature. |
Note: The ED₅₀ value represents the dose required to produce a 50% maximal effect. A lower ED₅₀ value indicates higher potency. The provided ED₅₀ for fentanyl is from a study where it was compared with other opioids, demonstrating its high potency. While DAMGO is a potent MOR agonist, a directly comparable systemic ED₅₀ from a thermal nociception assay was not identified in the surveyed literature. However, its potent antinociceptive effects following subcutaneous administration in a visceral pain model have been documented[1].
Signaling Pathway of Mu-Opioid Receptor Agonists
Both DAMGO and Fentanyl exert their effects by activating the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Methodologies
The in vivo potency of opioid analgesics is commonly assessed using thermal nociception assays such as the tail-flick and hot-plate tests.
Tail-Flick Test
Objective: To measure the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus. This test primarily assesses spinal reflexes.
Protocol:
-
Animal Acclimatization: Animals are habituated to the testing room and the restraining device to minimize stress.
-
Baseline Latency: The animal's tail is placed over a radiant heat source. The time taken for the animal to "flick" its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or Fentanyl) or vehicle is administered via the desired route (e.g., intravenous, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is then determined from the dose-response curve.
Hot-Plate Test
Objective: To assess the response to a thermal stimulus applied to the paws. This test involves supraspinal pathways.
Protocol:
-
Animal Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is used to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The latency to the nocifensive response is measured at various time points after drug administration.
-
Data Analysis: Similar to the tail-flick test, the analgesic effect is calculated, and the ED₅₀ is determined from the dose-response curve.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the in vivo analgesic potency of this compound and Fentanyl.
Caption: Workflow for In Vivo Analgesic Potency Comparison.
Discussion and Conclusion
Based on the available data, Fentanyl exhibits exceptionally high in vivo analgesic potency, as evidenced by its low ED₅₀ value in the tail-flick test[2]. This high potency, coupled with its rapid central nervous system penetration, contributes to its profound analgesic effects and also its significant potential for respiratory depression.
For researchers, the choice between this compound and Fentanyl will depend on the specific experimental goals. Fentanyl serves as a benchmark for a high-potency, clinically relevant opioid analgesic with a rapid onset and significant central effects. This compound is an invaluable tool for studies requiring high selectivity for the mu-opioid receptor, particularly for investigating peripheral opioid mechanisms or when direct central administration is employed.
Future head-to-head studies determining the in vivo ED₅₀ of systemically administered this compound and Fentanyl in the same analgesic assays would be highly beneficial for a more precise quantitative comparison of their potencies.
References
- 1. DAMGO and 6beta-glycine substituted 14-O-methyloxymorphone but not morphine show peripheral, preemptive antinociception after systemic administration in a mouse visceral pain model and high intrinsic efficacy in the isolated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
Differential Effects of DAMGO on D1 vs. D2 Receptor-Expressing Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective mu-opioid receptor agonist, [D-Ala2, N-MePhe4, Gly-ol5]-enkephalin (DAMGO), exerts distinct modulatory effects on striatal medium spiny neurons (MSNs) that express dopamine D1 receptors (D1-MSNs) versus those expressing D2 receptors (D2-MSNs). These differential actions are critical for understanding the neural circuits underlying reward, motivation, and the effects of opioid drugs. This guide provides a comparative analysis of DAMGO's effects on these two neuronal populations, supported by experimental data.
Quantitative Comparison of DAMGO's Electrophysiological Effects
The following tables summarize the key differential effects of DAMGO on the electrophysiological properties of D1 and D2-expressing MSNs in various striatal regions, primarily based on whole-cell patch-clamp recordings. The data highlight a region- and cell-type-specific modulation by DAMGO.
Table 1: Effect of DAMGO on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
| Neuronal Subtype | Striatal Region | Effect on sEPSC Frequency | Effect on sEPSC Amplitude | Citation |
| D1-MSNs | Nucleus Accumbens Core/Shell (NAcC/NAcS) | Marked Reduction | No significant change | [1] |
| Dorsolateral Striatum (DLS) | Negligible effect | No significant change | [1] | |
| D2-MSNs | Nucleus Accumbens Core/Shell (NAcC/NAcS) | Marked Reduction | No significant change | [1] |
| Dorsolateral Striatum (DLS) | Significant Decrease | No significant change | [1] |
Table 2: Effect of DAMGO on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
| Neuronal Subtype | Striatal Region | Effect on sIPSC Frequency | Citation |
| D1-MSNs | Nucleus Accumbens Core/Shell (NAcC/NAcS) | Reduction | [1] |
| Dorsolateral Striatum (DLS) | Reduction | ||
| D2-MSNs | Nucleus Accumbens Core/Shell (NAcC/NAcS) | Reduction | |
| Dorsolateral Striatum (DLS) | Reduction |
Note: The inhibitory effect of DAMGO on sIPSC frequency in D1 cells is significantly greater in the NAcS compared to the DLS.
Table 3: Effect of DAMGO on Intrinsic Membrane Properties
| Neuronal Subtype | Striatal Region | Effect on Resting Membrane Potential (RMP) | Effect on Action Potential (AP) Threshold | Citation |
| D1-MSNs | Nucleus Accumbens Core/Shell (NAcC/NAcS) | Small, significant depolarization | No significant change | |
| D2-MSNs | Nucleus Accumbens Core/Shell (NAcC/NAcS) | No significant change | Significant hyperpolarization (increased excitability) |
Signaling Pathways and Experimental Workflow
DAMGO Signaling in D1 vs. D2 Neurons
Activation of the mu-opioid receptor (MOR) by DAMGO initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from the G-protein can also directly modulate ion channels. While the primary signaling mechanism of MORs is consistent, the downstream consequences can differ in D1 and D2-MSNs due to their distinct intracellular environments and receptor expression profiles.
dot
Caption: DAMGO signaling in D1 vs. D2 neurons.
Experimental Workflow
The investigation of DAMGO's differential effects on D1 and D2 neurons typically involves a combination of genetic mouse models and electrophysiological techniques.
dot
Caption: Typical experimental workflow.
Detailed Experimental Protocols
The following protocols are based on the methodologies used in key studies investigating the effects of DAMGO on striatal neurons.
Animal Models and Brain Slice Preparation
-
Animals: Transgenic mice expressing Enhanced Green Fluorescent Protein (EGFP) under the control of the D1 or D2 dopamine receptor promoter are commonly used to identify the respective neuronal populations.
-
Anesthesia and Decapitation: Mice are anesthetized (e.g., with isoflurane) and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Slicing: Coronal or sagittal slices of the striatum (typically 250-300 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (ACSF) at a physiological temperature (e.g., 32-34°C) for at least 30 minutes before being maintained at room temperature.
Electrophysiological Recordings
-
Identification of Neurons: Slices are transferred to a recording chamber on an upright microscope equipped with fluorescence optics to visualize EGFP-expressing D1 or D2 neurons.
-
Whole-Cell Patch-Clamp: Whole-cell patch-clamp recordings are performed using glass micropipettes (3-5 MΩ resistance).
-
Internal Solution (for current-clamp and voltage-clamp of excitatory currents): Contains (in mM): 120 K-gluconate, 10 HEPES, 10 KCl, 10 NaCl, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm.
-
Internal Solution (for voltage-clamp of inhibitory currents): A high chloride internal solution is used to increase the driving force for GABA-A receptor-mediated currents.
-
-
Data Acquisition: Recordings are made using a suitable amplifier and data acquisition software. Signals are typically filtered and digitized.
-
Recording Parameters:
-
sEPSCs: Recorded at a holding potential of -70 mV in the presence of a GABA-A receptor antagonist (e.g., bicuculline, 20 µM).
-
sIPSCs: Recorded at a holding potential of -70 mV in the presence of glutamate receptor antagonists (e.g., CNQX, 10 µM and AP-5, 50 µM).
-
Intrinsic Properties: Assessed in current-clamp mode by injecting hyperpolarizing and depolarizing current steps.
-
Drug Application
-
DAMGO Application: DAMGO (typically 1 µM) is bath-applied to the slice preparation.
-
Washout: Following the recording period with DAMGO, the drug is washed out with fresh ACSF to observe any reversal of effects.
Data Analysis
-
Synaptic Events: The frequency and amplitude of sEPSCs and sIPSCs are analyzed using event detection software before, during, and after DAMGO application.
-
Intrinsic Properties: Changes in resting membrane potential, input resistance, and action potential firing characteristics are measured and compared.
-
Statistical Analysis: Appropriate statistical tests (e.g., paired t-tests, ANOVA) are used to determine the significance of DAMGO's effects.
Conclusion
The mu-opioid receptor agonist DAMGO differentially modulates the activity of D1 and D2 receptor-expressing medium spiny neurons in the striatum. While DAMGO generally suppresses both excitatory and inhibitory synaptic transmission onto both neuronal subtypes, the magnitude of these effects varies by striatal subregion. Notably, DAMGO can increase the intrinsic excitability of D2-MSNs in the nucleus accumbens by hyperpolarizing the action potential threshold, while having a modest depolarizing effect on the resting membrane potential of D1-MSNs in the same region. These distinct actions underscore the complexity of opioid signaling within the basal ganglia and provide a cellular basis for the diverse behavioral effects of opioids. Further research into the specific downstream signaling cascades in each neuronal population will be crucial for the development of more targeted therapeutics for opioid use disorder and other conditions involving the striatal circuitry.
References
A Comparative Guide to DAMGO- and Morphine-Induced Mu-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
The internalization of the mu-opioid receptor (MOR) is a critical regulatory mechanism that influences opioid tolerance, dependence, and the overall analgesic efficacy of opioid ligands. This guide provides an objective comparison of the effects of two commonly studied MOR agonists, DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) and morphine, on receptor internalization, supported by experimental data and detailed protocols.
Key Differences in Receptor Internalization
Experimental evidence consistently demonstrates that DAMGO is a potent inducer of MOR internalization, whereas morphine is considered a weak agonist in this regard.[1][2][3][4][5] This disparity is primarily attributed to their differential ability to promote MOR phosphorylation and subsequent recruitment of β-arrestin proteins, which are key mediators of G protein-coupled receptor (GPCR) endocytosis.
DAMGO robustly promotes the phosphorylation of the MOR, leading to the recruitment of both β-arrestin1 and β-arrestin2. This facilitates the assembly of the endocytic machinery and results in rapid and significant receptor internalization. In contrast, morphine induces only minimal MOR phosphorylation, leading to a preferential and weaker recruitment of β-arrestin2. This inefficient β-arrestin engagement translates to a significantly lower level of MOR internalization.
Quantitative Comparison of MOR Internalization
The following tables summarize quantitative data from various studies comparing the effects of DAMGO and morphine on MOR internalization in different experimental systems.
Table 1: Percentage of MOR Internalization Induced by DAMGO vs. Morphine
| Agonist (Concentration) | Cell Type | Assay | % Internalization (Mean ± SEM) | Reference |
| DAMGO (10 µM) | HEK293 | ELISA | ~40% | |
| Morphine (10 µM) | HEK293 | ELISA | <10% | |
| DAMGO (1 µM) | HEK293/μ | Receptor Binding | ~35% | |
| Morphine (1 µM) | HEK293/μ | Receptor Binding | No significant effect | |
| DAMGO (100 nM) | HEK293-MOR1 | Flow Cytometry | ~25% | |
| Morphine (5 µM) | HEK293-MOR1 | Flow Cytometry | ~10% |
Table 2: Effect of GRK2 Overexpression on MOR Internalization
| Agonist (Concentration) | Condition | Cell Type | Assay | % Internalization (Mean ± SEM) | Reference |
| Morphine (10 µM) | - GRK2 | HEK293 | ELISA | <10% | |
| Morphine (10 µM) | + GRK2 | HEK293 | ELISA | ~25% |
Signaling Pathways of MOR Internalization
The differential effects of DAMGO and morphine on MOR internalization can be attributed to their distinct engagement of downstream signaling pathways.
Experimental Protocols
Accurate quantification of MOR internalization is crucial for understanding the pharmacological properties of opioid ligands. Below are detailed protocols for commonly used experimental techniques.
Immunofluorescence Microscopy for Receptor Internalization
This method allows for the visualization of receptor localization within the cell.
Protocol:
-
Cell Culture and Treatment:
-
Seed human embryonic kidney (HEK293) cells stably or transiently expressing epitope-tagged MORs (e.g., FLAG or HA tag) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the desired concentration of DAMGO, morphine, or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody targeting the epitope tag of the MOR (e.g., anti-FLAG antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a confocal microscope. Internalized receptors will appear as intracellular puncta, while surface receptors will delineate the plasma membrane.
-
Flow Cytometry for Quantifying Surface Receptors
Flow cytometry provides a high-throughput method to quantify the amount of receptor remaining on the cell surface after agonist treatment.
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells expressing epitope-tagged MORs in suspension or detach adherent cells gently using a non-enzymatic cell dissociation solution.
-
Treat cells with DAMGO, morphine, or vehicle control at 37°C for the desired time.
-
-
Antibody Staining:
-
Place cells on ice to stop internalization.
-
Wash cells twice with ice-cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Incubate cells with a primary antibody conjugated to a fluorophore (e.g., FITC-conjugated anti-FLAG antibody) for 1 hour on ice in the dark. This antibody will only bind to the extracellular epitope of the surface-expressed receptors.
-
-
Data Acquisition:
-
Wash cells three times with ice-cold FACS buffer.
-
Resuspend cells in FACS buffer and analyze using a flow cytometer.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the number of surface receptors.
-
-
Data Analysis:
-
Calculate the percentage of internalization as follows: % Internalization = [1 - (MFI of treated cells / MFI of control cells)] x 100
-
Cell Surface Biotinylation Assay
This biochemical assay allows for the specific labeling and subsequent quantification of cell surface proteins.
Protocol:
-
Cell Treatment and Biotinylation:
-
Culture cells to confluency in a 6-well plate and treat with DAMGO, morphine, or vehicle as described above.
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice to label surface proteins.
-
-
Quenching and Cell Lysis:
-
Quench the biotinylation reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
-
Streptavidin Pulldown:
-
Incubate the cell lysates with streptavidin-agarose beads to capture the biotinylated (surface) proteins.
-
Wash the beads to remove non-biotinylated (intracellular) proteins.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the MOR to detect the amount of surface-expressed receptor.
-
Quantify the band intensity to determine the relative amount of surface MOR in treated versus control samples.
-
Conclusion
The differential effects of DAMGO and morphine on mu-opioid receptor internalization are well-documented and have significant implications for their pharmacological profiles. DAMGO, a strong inducer of internalization, promotes receptor resensitization and may mitigate tolerance development. Conversely, morphine's inability to efficiently drive MOR internalization is thought to contribute to the development of tolerance and other adverse effects. The experimental protocols provided in this guide offer robust methods for researchers to further investigate the intricate mechanisms of MOR trafficking and to screen novel opioid compounds for their internalization properties, a critical step in the development of safer and more effective analgesics.
References
- 1. Morphine induces terminal μ-opioid receptor desensitization by sustained phosphorylation of serine-375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. μ-Opioid Receptor Desensitization in Mature Rat Neurons: Lack of Interaction between DAMGO and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface biotinylation [protocols.io]
- 4. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 5. Mu-opioid receptor desensitization in mature rat neurons: lack of interaction between DAMGO and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biased Agonism of DAMGO TFA at the Mu-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of [D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin (DAMGO) trifluoroacetate (TFA) as a mu-opioid receptor (MOR) agonist, with a focus on its biased agonism. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating DAMGO TFA as a tool for their investigations into opioid signaling and drug development.
Introduction to Biased Agonism at the Mu-Opioid Receptor
The mu-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, can initiate downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin pathway. The G protein pathway is traditionally associated with the analgesic effects of opioids, while the β-arrestin pathway has been linked to some of the adverse side effects, such as respiratory depression and tolerance.[1][2][3]
Biased agonism describes the ability of a ligand to preferentially activate one of these signaling pathways over the other.[4] A G protein-biased agonist would primarily activate the G protein pathway, potentially offering a safer therapeutic profile. Conversely, a β-arrestin-biased agonist would preferentially engage the β-arrestin pathway. An unbiased or balanced agonist activates both pathways to a similar extent. DAMGO is a synthetic opioid peptide that exhibits high selectivity for the mu-opioid receptor and is often used as a reference agonist in studies of opioid receptor function.[5]
Comparative Performance of this compound
DAMGO is widely considered a potent and high-efficacy agonist for G protein activation at the mu-opioid receptor. In many studies, it serves as a reference full agonist to which the activity of other opioids is compared. While some research suggests morphine is a relatively unbiased agonist, DAMGO is often characterized as a non-biased or balanced agonist, activating both G protein and β-arrestin pathways. However, its profile can appear biased depending on the specific assay and the reference compound used for comparison. For instance, some studies have shown DAMGO to be a full agonist for both G protein activation and β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize the in vitro performance of DAMGO in comparison to other common mu-opioid receptor agonists. These values are compiled from multiple studies and can vary based on the specific experimental conditions and cell systems used.
Table 1: G Protein Activation (various assays, e.g., [³⁵S]GTPγS binding)
| Agonist | Potency (EC₅₀) | Efficacy (Eₘₐₓ % relative to DAMGO) | Reference |
| DAMGO | ~1 - 50 nM | 100% | |
| Morphine | ~50 - 200 nM | ~50 - 90% | |
| Fentanyl | ~1 - 10 nM | ~100% | |
| Oliceridine (TRV130) | ~10 - 100 nM | ~40 - 70% | |
| Buprenorphine | ~1 - 10 nM | ~30 - 60% |
Table 2: β-Arrestin 2 Recruitment (various assays, e.g., BRET, PathHunter)
| Agonist | Potency (EC₅₀) | Efficacy (Eₘₐₓ % relative to DAMGO) | Reference |
| DAMGO | ~100 - 500 nM | 100% | |
| Morphine | ~200 - 1000 nM | ~50 - 80% | |
| Fentanyl | ~50 - 300 nM | ~100 - 120% | |
| Oliceridine (TRV130) | >1000 nM | ~10 - 40% | |
| Buprenorphine | Inactive or very low efficacy | <10% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biased agonism. Below are outlines of key experimental protocols commonly employed.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.
-
Membrane Preparation: Cells stably expressing the mu-opioid receptor are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are washed and resuspended in an appropriate assay buffer.
-
Assay Reaction: Membranes are incubated with the test agonist at various concentrations, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each agonist.
β-Arrestin Recruitment Assays
Several techniques are available to measure the recruitment of β-arrestin to the activated mu-opioid receptor.
-
Bioluminescence Resonance Energy Transfer (BRET): This assay uses a fusion of the receptor to a Renilla luciferase (Rluc) and β-arrestin to a yellow fluorescent protein (YFP). Upon agonist-induced recruitment, the two proteins come into close proximity, allowing for energy transfer from Rluc to YFP, which can be measured.
-
Enzyme-Fragment Complementation (e.g., PathHunter): In this system, the receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive portion of the enzyme. Agonist-mediated interaction of the receptor and β-arrestin brings the two enzyme fragments together, forming an active enzyme that generates a detectable signal.
General Protocol for β-Arrestin Recruitment Assays:
-
Cell Culture: Cells co-expressing the tagged receptor and β-arrestin are plated in microplates.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist.
-
Incubation: The plates are incubated for a specific period to allow for receptor-arrestin interaction.
-
Signal Detection: The specific signal (e.g., light emission, fluorescence) is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to calculate the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and a typical experimental workflow for assessing biased agonism.
References
- 1. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 3. pnas.org [pnas.org]
- 4. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DAMGO TFA
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling DAMGO (TFA), a selective μ-opioid receptor agonist.
Personal Protective Equipment (PPE)
When handling DAMGO (TFA), it is crucial to use appropriate personal protective equipment to prevent exposure. While some safety data sheets (SDS) classify DAMGO (TFA) as not a hazardous substance or mixture, it is prudent to treat it as potentially hazardous until more information is available.[1][2] The trifluoroacetate (TFA) salt component itself warrants caution, as trifluoroacetic acid is corrosive.[3]
Core PPE Recommendations:
-
Eye Protection: Wear safety goggles with side shields to protect against splashes.
-
Hand Protection: Use protective, impermeable gloves.
-
Body Protection: Wear impervious clothing, such as a lab coat, to protect the skin.
-
Respiratory Protection: The need for respiratory protection can vary. One source suggests it is "not required" for the compound itself, while another recommends a "suitable respirator," especially when handling the powder form to avoid dust and aerosol formation. Given that the TFA component is a respiratory tract irritant, a respirator is recommended when there is a risk of inhalation.
The following diagram outlines the logical steps for selecting the appropriate PPE when working with DAMGO (TFA).
Caption: PPE selection workflow for handling this compound.
Quantitative Data
The following table summarizes key quantitative data for DAMGO (TFA).
| Property | Value | Source(s) |
| Solubility in Organic Solvents | Approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide. | |
| Solubility in Aqueous Buffers | Approximately 5 mg/mL in PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day. | |
| Long-term Storage | Store at -20°C for stability of up to 4 years. | |
| Short-term Stock Solution Storage | Store at -80°C for 6 months or -20°C for 1 month (sealed, away from moisture). |
Operational Plans
Handling and Safe Use:
-
Avoid inhalation, and contact with eyes and skin.
-
Handle in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
-
Spill Containment and Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite).
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Place the waste in a suitable, closed container for disposal.
-
Decontaminate the spill area and any equipment used.
-
Prevent spilled material from entering drains or waterways.
-
-
Waste Disposal:
-
Dispose of contaminated material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to be released into the environment.
-
Experimental Protocols
The safety data sheets and product information pages reviewed do not provide detailed, step-by-step experimental protocols for the use of DAMGO (TFA). As a μ-opioid receptor agonist, it is used in a variety of research applications to study opioid receptor function. Researchers should consult specific scientific literature and established laboratory protocols for detailed methodologies relevant to their experimental design. The general laboratory procedure for preparing a stock solution is as follows:
-
DAMGO (TFA) is supplied as a solid.
-
To prepare a stock solution, dissolve the solid in an organic solvent of choice, such as ethanol, DMSO, or dimethylformamide, which should be purged with an inert gas.
-
For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made. Ensure the residual amount of organic solvent is insignificant to avoid physiological effects.
-
Aqueous solutions can also be prepared by directly dissolving the solid in aqueous buffers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
